Creatine-13C3
Description
BenchChem offers high-quality Creatine-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Creatine-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H9N3O2 |
|---|---|
Molecular Weight |
134.11 g/mol |
IUPAC Name |
2-[carbamimidoyl((113C)methyl)amino]acetic acid |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+1,2+1,3+1 |
InChI Key |
CVSVTCORWBXHQV-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3]N([13CH2][13C](=O)O)C(=N)N |
Canonical SMILES |
CN(CC(=O)O)C(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
Creatine-13C3 in Metabolic Flux Analysis: A Technical Guide to Muscle Energetics and Turnover
Executive Summary
This technical guide details the application of Creatine-13C3 (α-N-methyl-d3 is common, but 13C3 on the guanidino/backbone provides superior stability) in metabolic flux analysis (MFA). While classical MFA focuses on central carbon metabolism (glycolysis/TCA), Creatine-13C3 tracing is the gold standard for quantifying whole-body creatine pool size , skeletal muscle mass , and creatine transporter kinetics in drug development. Unlike Deuterated (D3) analogs, Carbon-13 variants avoid proton exchange issues, offering higher precision for intracellular flux modeling.
Part 1: Mechanistic Basis & Tracer Selection
Why Creatine-13C3?
In metabolic tracing, the choice of isotope is critical.[1] While Creatine-D3 (methyl-d3) is widely used for cost reasons, Creatine-13C3 (typically labeled on the guanidino carbon and the two N-methyl carbons or the glycine backbone) offers distinct advantages for high-precision MFA:
-
Bond Stability: Carbon-carbon bonds are non-exchangeable in aqueous solution, unlike deuterium on heteroatoms or acidic positions which can undergo H/D exchange, skewing flux calculations.
-
Mass Shift: The +3 Da shift (M+3) moves the analyte safely away from the natural isotopic envelope of endogenous creatine (M+0, M+1, M+2), improving signal-to-noise ratio in LC-MS/MS.
-
Pathway Specificity: 13C3 allows for the differentiation of de novo synthesis (from Arginine-13C and Glycine-13C precursors) versus transporter-mediated uptake.
The Metabolic Network
To model flux, one must map the tracer's journey. Creatine metabolism involves three distinct compartments:
-
Synthesis (Kidney/Liver): AGAT and GAMT enzymes synthesize creatine.
-
Transport (Blood -> Muscle): SLC6A8 transporter moves creatine against a gradient.
-
Energetics & Degradation (Muscle/Brain): Reversible phosphorylation by Creatine Kinase (CK) and irreversible non-enzymatic cyclization to Creatinine.[2]
Caption: Figure 1. The Creatine-13C3 Metabolic Flux Pathway. The tracer (Creatine-13C3) enters at the Plasma Pool, equilibrates with the Muscle Pool, and is irreversibly converted to Creatinine-13C3.
Part 2: Experimental Protocols
Protocol A: Whole-Body Creatine Pool Size (Muscle Mass)
This is the primary application for drug development (e.g., sarcopenia, DMD). It relies on the Isotope Dilution Principle .
Concept: You introduce a known mass of tracer (
Step-by-Step Workflow:
-
Dosing:
-
Administer 30–60 mg of Creatine-13C3 (oral capsule).
-
Note: Fasting is not strictly required for dosing, but consistency aids absorption.
-
-
Equilibration Phase:
-
Wait 48–96 hours .
-
Reasoning: Creatine is "trapped" in muscle.[3] It takes days for the tracer to fully equilibrate with the massive skeletal muscle pool. Sampling too early yields falsely low pool estimates.
-
-
Sample Collection:
-
Collect spot urine samples (fasting morning void preferred) at Day 3, 4, and 5.
-
Why Urine? Urine creatinine enrichment reflects intramuscular creatine enrichment at steady state.
-
-
Analysis:
-
Measure Creatinine-13C3 and unlabeled Creatinine via LC-MS/MS.
-
Protocol B: Fractional Synthesis Rate (FSR)
Used to assess liver/kidney function or the efficacy of synthesis-modulating drugs.
-
Infusion:
-
Continuous IV infusion of Glycine-13C or Arginine-13C (precursors) is preferred to trace de novo synthesis.
-
Alternatively, a bolus of Creatine-13C3 is used to measure the Fractional Catabolic Rate (FCR) , which equals FSR at steady state.
-
-
Sampling:
-
Plasma microsampling every 30 mins for 4 hours (short term) or daily for 14 days (long term turnover).
-
Part 3: Analytical Methodology (LC-MS/MS)
The separation of Creatine and Creatinine is challenging due to their polarity and potential for on-column interconversion. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: HILIC Silica or Amide (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: High organic start (90% B) ramping down to 50% B to elute polar targets.
Mass Transitions (MRM)
Using Creatine-13C3 (Guanidino-13C, Methyl-13C2 for example, or similar configuration yielding +3).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Creatine | 132.1 | 90.1 | 20 | Endogenous |
| Creatine-13C3 | 135.1 | 93.1 | 20 | Tracer |
| Creatinine | 114.1 | 44.1 | 25 | Endogenous |
| Creatinine-13C3 | 117.1 | 47.1 | 25 | Metabolite of Tracer |
Note: The product ion 90.1 corresponds to the cleavage of the guanidino group. Ensure your 13C label placement corresponds to the fragment being monitored.
Part 4: Data Processing & Flux Modeling[4]
Calculating Total Creatine Pool Size ( )
This metric is the most accurate biomarker for functional skeletal muscle mass.
Where:
- = Dose of Creatine-13C3 administered (g).
- = Enrichment of the dose (usually >99%).
-
= Enrichment ratio in urine (
) at steady state.
Calculating Skeletal Muscle Mass (SM)
Assuming 98% of creatine resides in muscle and average concentration is constant (4.3 g/kg wet muscle):
[4][5]Flux Workflow Diagram
Caption: Figure 2.[6] End-to-End Workflow for Creatine-13C3 Flux Analysis. From patient dosing to computational modeling.
Part 5: Applications in Drug Development
Sarcopenia & Cachexia Clinical Trials
Dual-energy X-ray absorptiometry (DXA) measures "lean mass," which includes water and organs. Creatine-13C3 dilution measures functional contractile muscle mass .
-
Application: Verifying if anabolic agents (e.g., myostatin inhibitors) actually increase muscle tissue versus causing water retention.
Duchenne Muscular Dystrophy (DMD)
In DMD, the creatine transporter (SLC6A8) or retention capacity is often compromised.
-
Flux Insight: A reduced Total Pool Size despite normal synthesis indicates a "Leaky Pool" phenotype—critical for validating membrane-stabilizing therapies.
Renal Safety (GFR Validation)
While Creatinine is a standard GFR marker, its secretion can be blocked by drugs (e.g., trimethoprim).
-
Flux Insight: By infusing Creatine-13C3 and measuring the appearance of Creatinine-13C3 in urine over time, researchers can calculate GFR without the confounding factor of tubular secretion, as the conversion rate is a fixed physical constant.
References
-
Clark, R. V., et al. (2014). "Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans." Journal of Applied Physiology.
-
Stimpson, S. A., et al. (2013). "Total body creatine pool size and skeletal muscle mass determination by creatine-(methyl-D3) dilution in rats." Journal of Applied Physiology.
-
Wyss, M., & Kaddurah-Daouk, R. (2000). "Creatine and creatinine metabolism."[7] Physiological Reviews.
-
Evans, W. J., et al. (2021). "D3-Creatine dilution for skeletal muscle mass measurement: historical development and current status." Journal of Cachexia, Sarcopenia and Muscle.
-
Grankvist, N., et al. (2024). "Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo."[8] Nature Communications.
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- 4. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D3 -creatine dilution for skeletal muscle mass measurement: historical development and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Creatine-13C3 and Creatine-D3 Stability: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis and metabolic research, stable isotopically labeled (SIL) compounds are indispensable tools, serving as ideal internal standards for mass spectrometry.[1] Among these, labeled creatine variants are crucial for studying energy metabolism and neuromuscular diseases. The choice between carbon-13 (¹³C) and deuterium (D) labeling is a critical decision that impacts experimental accuracy and data integrity. This guide provides a detailed comparative analysis of the stability of Creatine-¹³C₃ and Creatine-D₃, offering insights into the underlying chemical principles and practical implications for their use in research.
Fundamental Principles: The Isotopic Effect on Molecular Stability
The stability of an isotopically labeled molecule is fundamentally governed by the bond energies between the isotope and its adjacent atoms. This principle, known as the Kinetic Isotope Effect (KIE), explains the differential stability between deuterated and carbon-13 labeled compounds.[2]
-
Creatine-D₃ (Deuterium Labeled): Deuterium, with twice the mass of hydrogen, forms a significantly stronger covalent bond with carbon (C-D) than a standard carbon-hydrogen (C-H) bond.[3] The greater mass of deuterium lowers the zero-point vibrational energy of the C-D bond, meaning more energy is required to cleave it. This results in a substantial primary kinetic isotope effect, where reactions involving the breaking of a C-D bond proceed at a much slower rate—typically 6 to 10 times slower than the cleavage of a C-H bond.[2][3]
-
Creatine-¹³C₃ (Carbon-13 Labeled): In contrast, the replacement of carbon-12 with carbon-13 results in a much smaller relative change in mass (approximately 8%).[3] Consequently, the difference in bond energy between a ¹³C-C and a ¹²C-C bond is minimal. The resulting KIE is negligible, with reaction rates for ¹³C-labeled compounds being only about 4% slower than their ¹²C counterparts.[2]
This core difference establishes that deuterium labeling confers significantly greater resistance to chemical and enzymatic degradation processes that involve the cleavage of a labeled bond.
Comparative Stability Analysis
The primary degradation pathway for creatine in both chemical and biological systems is the non-enzymatic intramolecular cyclization to form creatinine.[4][5] This reaction is highly dependent on pH and temperature.[4][6]
Chemical Stability: Degradation to Creatinine
Creatine's conversion to creatinine is a spontaneous process that occurs in solution.[4] The stability of creatine solutions is notably pH-dependent, with increased degradation in acidic environments and greater stability under basic conditions.[6][7]
-
Creatine-D₃: The methyl group hydrogens are not directly involved in the cyclization reaction to form creatinine. Therefore, the stability of Creatine-D₃ against this specific degradation pathway is expected to be very similar to that of unlabeled creatine. However, the inherent strength of the C-D bond makes the molecule more robust overall against other potential degradation pathways that might involve the methyl group, such as oxidation.
-
Creatine-¹³C₃: Similar to the deuterated version, the carbon-13 labels do not directly participate in the cyclization to creatinine. Its stability in this regard will be comparable to the native compound.
The key takeaway is that for the primary degradation route of creatine to creatinine, neither isotopic label offers a significant advantage over the other. Stability is primarily dictated by the solution's pH and temperature.
The Challenge of Deuterium: Back-Exchange
A critical consideration unique to deuterium-labeled standards is the phenomenon of back-exchange . In protic solvents (e.g., water, methanol), deuterium atoms, particularly those attached to heteroatoms (O, N, S) or activated carbon atoms, can exchange with protons from the solvent.[8][9] This can compromise the isotopic purity of the standard, leading to inaccurate quantification.
For Creatine-D₃, the deuterium atoms are on a methyl group (a non-activated carbon), which makes them generally non-exchangeable under typical analytical conditions.[8] However, prolonged exposure to harsh pH or temperature conditions during sample processing or storage could potentially facilitate some minimal exchange, a factor that must be considered during method validation. Creatine-¹³C₃ is not susceptible to back-exchange, providing a definitive advantage in this regard.
Summary of Stability Characteristics
| Feature | Creatine-¹³C₃ | Creatine-D₃ | Rationale |
| Resistance to Degradation (KIE) | Minimal | High | The C-D bond is significantly stronger than the C-H bond, conferring greater stability against processes that cleave this bond. The ¹³C-C bond strength is only marginally different from ¹²C-C.[2][3] |
| Stability vs. Cyclization | Comparable to Unlabeled | Comparable to Unlabeled | The isotopic labels are not on atoms directly involved in the intramolecular cyclization to creatinine.[4] |
| Risk of Back-Exchange | None | Low (but possible) | ¹³C is a stable carbon isotope and does not exchange. D atoms on a methyl group are generally stable but can be susceptible to exchange under harsh conditions.[8][9] |
| Chromatographic Behavior | Virtually identical to analyte | May exhibit slight retention time shifts from the analyte due to the significant mass difference.[10][11] |
Experimental Protocols for Stability Assessment
To empirically determine and validate the stability of Creatine-¹³C₃ and Creatine-D₃, a series of forced degradation (stress testing) and long-term stability studies should be conducted. These studies are essential for developing robust, stability-indicating analytical methods as per regulatory guidelines.[12][13]
Forced Degradation (Stress Testing) Workflow
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, helping to identify potential degradation products and pathways.[12][14]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare accurate concentrations of both Creatine-¹³C₃ and Creatine-D₃ in a suitable solvent (e.g., water or a buffer representative of the intended application).
-
Application of Stress Conditions: Aliquot the solutions and subject them to a range of stress conditions as outlined in the diagram above. Per regulatory guidance, the goal is to achieve 5-20% degradation.[15]
-
Acid/Base Hydrolysis: Mix the standard with an equal volume of acid (e.g., 0.1M to 1M HCl) or base (e.g., 0.1M to 1M NaOH) and incubate at elevated temperatures (e.g., 60°C).
-
Oxidation: Treat the standard solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[15]
-
Thermal: Expose both solid powder and solutions of the standards to high heat (e.g., 80°C).
-
Photostability: Expose the solutions to light according to ICH Q1B guidelines, using a calibrated light source.[16]
-
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.
-
LC-MS/MS Analysis: Analyze all samples using a validated stability-indicating LC-MS/MS method. This method must be able to separate the parent compound from any degradants.
-
Data Evaluation: Quantify the percentage of the remaining parent compound at each time point. Identify any major degradation products and assess the mass balance to ensure all components are accounted for.[12]
Implications for Research Applications
The choice between Creatine-¹³C₃ and Creatine-D₃ as an internal standard (IS) has direct consequences for assay performance and data reliability.
Caption: Decision factors for selecting an internal standard.
-
For Quantitative Bioanalysis (LC-MS/MS): The primary role of an IS is to correct for variability during sample preparation and analysis.[10][11] Because Creatine-¹³C₃ is chemically identical to the analyte, it will co-elute and experience the exact same ionization suppression or enhancement effects in the mass spectrometer source.[1] This makes it the superior choice for correcting matrix effects, which is often the largest source of error in bioanalytical assays. While Creatine-D₃ is also a good IS, the significant mass difference can sometimes lead to slight chromatographic separation from the unlabeled analyte, potentially causing it to experience different matrix effects and leading to less accurate correction.[10]
-
For Metabolic Flux and In-Vivo Studies: In studies where the metabolic fate of creatine is being traced, the enhanced stability of Creatine-D₃ due to the kinetic isotope effect can be an advantage. It is less likely to be altered by unforeseen enzymatic or chemical processes in a complex biological system, ensuring that the label is tracked with higher fidelity. The D3-creatine dilution method, for example, is a direct measure of skeletal muscle mass and relies on the stability of the labeled creatine in vivo.[17]
Conclusion and Recommendations
Both Creatine-¹³C₃ and Creatine-D₃ are highly effective tools for research. The choice between them is not a matter of one being universally "better," but rather which is more fit-for-purpose for a specific application.
-
Creatine-¹³C₃ is the recommended choice for most quantitative bioanalytical applications. Its identical chemical behavior to the analyte ensures the most accurate correction for matrix effects and eliminates any risk of back-exchange, providing the highest level of data integrity.
-
Creatine-D₃ is a robust and often more cost-effective alternative, particularly well-suited for in-vivo metabolic studies. Its enhanced stability due to the kinetic isotope effect can be advantageous in complex biological environments. However, researchers must be vigilant about potential chromatographic shifts and validate for the absence of back-exchange under their specific experimental conditions.
Ultimately, a thorough understanding of the principles of isotopic labeling and a rigorous validation of the chosen standard's stability are paramount to ensuring the accuracy and reliability of experimental results.
References
-
Biemans, R., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]
-
Biemans, R., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
Talluri, M. V. N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. [Link]
-
Lu, D. H., Maurice, D., & Truhlar, D. G. (1993). Deuterium and carbon-13 kinetic isotope effects for the reaction of OH with CH4. The Journal of Chemical Physics. [Link]
-
Attwood, P. V., et al. (1988). Carbon-13 and deuterium isotope effects on the catalytic reactions of biotin carboxylase. Biochemistry, 27(12), 4325-31. [Link]
-
Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients. [Link]
-
Chemeurope.com. (n.d.). Kinetic isotope effect. [Link]
-
Yacoub, R., & Aeddula, N. R. (2023). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. MDPI. [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
-
Sellevåg, S. R., et al. (2006). Study of the carbon-13 and deuterium kinetic isotope effects in the Cl and OH reactions of CH4 and CH3Cl. The Journal of Physical Chemistry A, 110(1), 141-52. [Link]
-
Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]
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Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews. [Link]
-
PubChem. (n.d.). creatinine degradation II. National Institutes of Health. [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]
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Reddit. (n.d.). Creatine Degradation. r/foodscience. [Link]
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Pharmaceutical Technology. (2015). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
-
Payne, G. T., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]
-
Schiel, J. E., & Davis, D. L. (2017). Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. SpringerLink. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]
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Giebułtowicz, J., & Wroczyński, P. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
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Clark, B. C., et al. (2021). Comparing D3-Creatine Dilution and Dual-Energy X-ray Absorptiometry Muscle Mass Responses to Strength Training in Low-Functioning Older Adults. The Journals of Gerontology: Series A. [Link]
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Advanced Muscle Bioenergetics: Applications of Creatine-13C3
Abstract
In the precise characterization of muscle bioenergetics, the quantification of the creatine kinase (CK) phosphagen system is paramount. While Phosphorus-31 Magnetic Resonance Spectroscopy (
The Technical Imperative: Why Creatine-13C3?
Limitations of Standard P-MRS
Classically, muscle energetics are assessed via
Where
The 13C3 Advantage
Creatine-13C3 serves as the "molecular anchor" for these measurements.
-
Mass Shift (+3 Da): Distinct separation from endogenous creatine (M+0) and single-isotope natural abundance (M+1).
-
Stability: Unlike deuterium-labeled tracers (Creatine-
), Carbon-13 is incorporated into the backbone (typically the guanidino, methyl, and carboxyl carbons). This prevents label loss via solvent exchange or metabolic instability during extraction. -
No Kinetic Isotope Effect (KIE): C-13 has a negligible impact on enzymatic reaction rates compared to deuterium, ensuring that the tracer behaves identically to the endogenous substrate in CK kinetics.
Experimental Workflow: The "Absolute Flux" System
The most powerful application of Creatine-13C3 is in a Hybrid MRS/MS Workflow . This protocol combines in vivo kinetics with ex vivo absolute quantification.
Workflow Diagram (Graphviz)
Figure 1: Hybrid workflow integrating non-invasive MRS kinetics with Creatine-13C3 calibrated absolute quantification.
Protocol: Absolute Quantitation via ID-LC-MS/MS
This protocol describes the use of Creatine-13C3 as an Internal Standard (IS) for the absolute quantification of Total Creatine (TCr) in muscle tissue.
Reagents & Materials
-
Analyte: Muscle Biopsy (10-20 mg wet weight) or Plasma (50 µL).
-
Internal Standard: Creatine-13C3 (e.g., 99 atom % 13C). Prepare a 1 mM stock solution in water.
-
Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS).
Step-by-Step Methodology
-
Tissue Homogenization & Spiking:
-
Weigh frozen muscle tissue (~15 mg) into a bead-beating tube.
-
CRITICAL: Add exactly 10 µL of Creatine-13C3 IS (100 µM) directly to the frozen tissue before adding solvent. This ensures the IS corrects for extraction efficiency losses.
-
Add 500 µL cold Extraction Solvent. Homogenize at 30 Hz for 2 mins.
-
-
Phase Separation:
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a new vial.
-
(Optional) Re-extract pellet to maximize recovery, though the IS ratio method inherently corrects for incomplete recovery if equilibrium is reached.
-
-
LC-MS/MS Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide).
-
Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.
-
Transitions (MRM):
-
Endogenous Creatine: m/z 132.1
90.1 -
Creatine-13C3: m/z 135.1
93.1 (Shift +3 Da)
-
-
-
Data Analysis:
-
Calculate the Peak Area Ratio (PAR):
. -
Calculate Concentration:
-
Advanced Application: Total Body Creatine Pool Size
While
The Principle
An oral dose of Creatine-13C3 is absorbed, distributed to skeletal muscle, and trapped. A portion is non-enzymatically converted to Creatinine-13C3 and excreted. By measuring the enrichment of Creatinine-13C3 in urine, the total body creatine pool size can be calculated.[1]
Algorithm for Pool Size
-
Enrichment: Ratio of Creatinine-13C3 to Unlabeled Creatinine in fasting urine (3-4 days post-dose).
-
Spillage: The fraction of tracer excreted before uptake (typically corrected via algorithm).[2]
Why 13C3 is Superior to D3 here
-
Background Noise: Biological background for M+3 (13C) is lower than M+3 (D3) in some matrices due to fragmentation patterns.
-
Mass Defect: 13C provides a different mass defect than Deuterium, allowing high-resolution MS to distinguish between a D3-tracer and a 13C3-tracer if used simultaneously to track different metabolic turnover rates.
Mechanistic Insight: The CK Shuttle & Flux
To understand where the Creatine-13C3 data fits, one must visualize the Phosphocreatine shuttle. The 13C-labeled backbone cycles between the Mitochondria and the Myofibrils.
Pathway Diagram
Figure 2: The Creatine Kinase Shuttle. Creatine-13C3 cycles between Cr and PCr forms, carrying the high-energy phosphate from mitochondria to myofibrils.
Summary of Applications
| Application | Role of Creatine-13C3 | Advantage over Alternative Tracers |
| Absolute Quantification | Internal Standard (IS) for LC-MS/MS | Eliminates extraction variability; No H-D exchange. |
| Total Body Pool Size | Oral Tracer for Urine Analysis | Lower background noise; Compatible with D2O studies. |
| Metabolic Flux (MRS) | Potential Hyperpolarized Substrate | Long T1 relaxation times (specific carbons) for real-time metabolic imaging. |
| Drug Development | Pharmacodynamic Biomarker | Validates "Target Engagement" for Creatine Transporter (CRT) activators. |
References
-
Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107–1213. Link
-
Clark, R. V., et al. (2014). Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans. Journal of Applied Physiology, 116(12), 1605–1613. Link
- Note: This reference establishes the dilution protocol; 13C3 is the refined isotopic altern
-
MedChemExpress. Creatine-13C3 Product Datasheet (HY-W654120). Link
-
Befroy, D. E., et al. (2008). In vivo quantitation of mitochondrial oxidative phosphorylation in human skeletal muscle using 31P-MRS. Magnetic Resonance in Medicine. Link
- Demonstrates the need for absolute concentration calibr
-
Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Link
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An In-Depth Technical Guide to Creatine-13C3 as a Dynamic Biomarker for Guanidinoacetate Methyltransferase (GAMT) Deficiency Studies
Executive Summary
Guanidinoacetate Methyltransferase (GAMT) deficiency is an inherited metabolic disorder that impairs the final step of creatine synthesis, leading to severe neurological and muscular dysfunction due to cerebral creatine depletion and the accumulation of neurotoxic guanidinoacetate (GAA).[1][2] While oral creatine monohydrate supplementation is the cornerstone of therapy, monitoring its efficacy—specifically its absorption, tissue uptake, and metabolic turnover—presents a significant challenge.[3][4] This guide details the rationale, methodology, and application of a stable isotope tracer, Creatine-13C3, as a dynamic biomarker to precisely assess the pharmacokinetics and pharmacodynamics of therapeutic creatine in patients with GAMT deficiency. By employing isotope dilution mass spectrometry, researchers and clinicians can move beyond static measurements of endogenous metabolites to dynamically trace the fate of administered creatine, offering a powerful tool for optimizing treatment regimens, developing novel therapeutics, and deepening our understanding of creatine metabolism in this rare disease.
The Clinical and Biochemical Landscape of GAMT Deficiency
Guanidinoacetate Methyltransferase (GAMT) deficiency is an autosomal recessive disorder caused by mutations in the GAMT gene.[5][6][7] This gene encodes the enzyme responsible for converting guanidinoacetate (GAA) to creatine, the final step in the endogenous creatine synthesis pathway.[2][6] The resulting biochemical phenotype has two primary pathological consequences:
-
Cerebral Creatine Deficiency: Creatine is vital for cellular energy homeostasis, acting as a rapid energy shuttle, particularly in tissues with high and fluctuating energy demands like the brain and muscles.[6][8][9] Its deficiency impairs neuronal function, leading to the condition's severe clinical manifestations.
-
Guanidinoacetate (GAA) Accumulation: The metabolic block leads to a buildup of the precursor GAA, which is itself neurotoxic and contributes significantly to the pathophysiology, including seizures and movement disorders.[1][7][10]
The clinical presentation typically emerges between three months and three years of age and includes developmental delay, intellectual disability, intractable seizures, speech impairment, and behavioral issues such as hyperactivity and autistic features.[2][4][5][7]
Current treatment focuses on bypassing the deficient enzyme by providing high doses of oral creatine monohydrate.[3][4] Adjunctive therapies aim to reduce the toxic GAA levels, including ornithine supplementation (to inhibit the first enzyme in the pathway, AGAT) and a protein- or arginine-restricted diet.[4][11][12] Early diagnosis and treatment are critical, as they can significantly improve outcomes and prevent irreversible neurological damage.[4][11][13][14]
Limitations of Current Monitoring Strategies
Monitoring treatment efficacy in GAMT deficiency traditionally relies on:
-
Measuring GAA levels in plasma and urine to assess the effectiveness of GAA-lowering strategies.[1]
-
Measuring total creatine levels in plasma, which can be influenced by dietary intake and the therapeutic supplement itself.
-
Brain Magnetic Resonance Spectroscopy (MRS) to non-invasively measure cerebral creatine levels.[1][5][15] While valuable, MRS is not universally available, can be difficult to perform in young or uncooperative patients, and provides a static snapshot of the total creatine pool rather than dynamic information on uptake and turnover.
These methods do not directly measure the absorption and bioavailability of the administered creatine supplement, nor do they provide insight into its metabolic fate. This is the critical gap that a stable isotope-labeled biomarker can fill.
The Rationale for Creatine-13C3: A Stable Isotope Tracer Approach
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system without the risks associated with radioactive isotopes.[16][17] By replacing three of the natural carbon-12 atoms in the creatine molecule with the heavier, non-radioactive carbon-13 isotope (¹³C), we create Creatine-13C3. This labeled molecule is chemically and biologically identical to natural creatine but can be distinguished by its higher mass using mass spectrometry.[17][18]
The use of Creatine-13C3 offers several distinct advantages for GAMT deficiency studies:
-
Unambiguous Tracking: It allows for the precise measurement of the exogenous (supplemental) creatine, distinguishing it from any residual endogenous creatine or dietary sources.
-
Dynamic Assessment: It enables the study of pharmacokinetics (absorption, distribution, metabolism, excretion) of the therapeutic agent itself.[17]
-
Personalized Medicine: It can reveal inter-individual variability in creatine absorption and metabolism, paving the way for personalized dosing strategies.
-
Target Engagement: By measuring the appearance of labeled creatine in different biological compartments (e.g., plasma, urine, and potentially CSF), it provides direct evidence that the therapeutic agent is reaching its intended targets.
The Creatine Biosynthesis Pathway and the GAMT Block
To understand the utility of Creatine-13C3, it is essential to visualize the metabolic pathway. The diagram below illustrates the two-step synthesis of creatine and the specific enzymatic block in GAMT deficiency.
Core Methodology: A Creatine-13C3 Loading Study
This section provides a detailed, step-by-step protocol for conducting an in-vivo study using Creatine-13C3. The workflow is designed to ensure scientific rigor and data integrity.
Experimental Workflow Overview
The entire process, from patient preparation to data analysis, follows a structured sequence to ensure reproducibility.
Detailed Experimental Protocols
A. Subject Preparation and Dosing
-
Patient Selection: Enroll patients with a confirmed diagnosis of GAMT deficiency. Obtain informed consent according to institutional guidelines.
-
Washout Period: Under the guidance of the supervising clinician, withhold the patient's regular creatine monohydrate supplement for a defined period (e.g., 12-24 hours) prior to the study to minimize background levels of unlabeled creatine.
-
Baseline Sampling: Before administration of the tracer, collect baseline blood and urine samples (t=0).
-
Dosing: Administer a precisely weighed oral dose of Creatine-13C3 monohydrate. The dose should be determined based on the patient's body weight and the study's objectives. A typical starting point could be a fraction (e.g., 25-50%) of their standard daily therapeutic dose. The tracer is typically dissolved in water or juice for administration.
B. Sample Collection and Processing
-
Timed Blood Collection: Collect blood samples into lithium heparin or EDTA tubes at specified time points post-administration (e.g., 30 min, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Separation: Immediately following collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Aliquoting and Storage: Carefully aspirate the plasma supernatant, aliquot into labeled cryovials, and immediately freeze at -80°C to ensure sample stability.
-
Urine Collection: Collect urine at timed intervals or as a pooled 24-hour collection post-dose. Measure the total volume, aliquot into cryovials, and store at -80°C.
C. Sample Preparation for LC-MS/MS Analysis Causality: The goal of this step is to remove proteins and other macromolecules that interfere with mass spectrometry analysis, ensuring a clean extract for injection.[19]
-
Thaw Samples: Thaw plasma and urine samples on ice.
-
Prepare Internal Standard (IS) Solution: Create a working solution of a stable isotope-labeled internal standard, such as Creatine-d3 or Creatinine-d3, in a suitable solvent (e.g., 50:50 methanol:water). The IS is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.[20]
-
Protein Precipitation (for Plasma):
-
To a 50 µL aliquot of plasma, add 200 µL of ice-cold methanol containing the internal standard.[20]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
-
Dilution (for Urine):
-
To a 50 µL aliquot of urine, add 450 µL of the internal standard solution.[19]
-
Vortex to mix.
-
-
Final Preparation: Transfer the supernatant (from plasma) or the diluted sample (from urine) to an autosampler vial for LC-MS/MS analysis.
D. LC-MS/MS Analytical Method Trustworthiness: This protocol is a self-validating system. The use of stable isotope-labeled internal standards and specific mass transitions for each analyte ensures high precision, accuracy, and specificity, making the results reliable and robust.[20][21]
-
Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reverse-phase column can be used. HILIC is often preferred for these polar analytes.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Run Time: A short run time of 3-5 minutes is achievable.[19][20]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the analytes and their internal standards. This involves monitoring a specific precursor ion (Q1) to product ion (Q3) transition for each compound.
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Creatine (Unlabeled) | 132.1 | 90.1 | Endogenous/Dietary |
| Creatine-13C3 | 135.1 | 93.1 | Tracer (Biomarker) |
| Creatinine (Unlabeled) | 114.1 | 86.1 | Endogenous Metabolite |
| Creatinine-13C3 | 117.1 | 89.1 | Tracer Metabolite |
| Creatine-d3 (IS) | 135.1 | 93.1 | Internal Standard |
| Creatinine-d3 (IS) | 117.1 | 89.1 | Internal Standard |
| Note: Exact m/z values may vary slightly based on instrumentation and adduction. The Creatine-d3 internal standard has the same mass as Creatine-13C3 and must be chromatographically separated. |
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis allows for a comprehensive assessment of creatine dynamics.
-
Quantification: The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve prepared with known concentrations.
-
Pharmacokinetic (PK) Analysis: Plotting the plasma concentration of Creatine-13C3 against time allows for the calculation of key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax, indicating the rate of absorption.
-
AUC (Area Under the Curve): Total drug exposure over time, reflecting overall bioavailability.
-
-
Metabolic Turnover: The appearance of the labeled metabolite, Creatinine-13C3, in plasma and its excretion in urine provides a direct measure of the metabolic turnover rate of the administered creatine.
A high plasma AUC for Creatine-13C3 would indicate excellent oral absorption, confirming the formulation's effectiveness. A delayed Tmax might suggest gastrointestinal motility issues affecting absorption. The rate of conversion to Creatinine-13C3 provides a functional readout of the total body creatine pool turnover.
Applications in Research and Drug Development
The Creatine-13C3 biomarker platform is not limited to monitoring existing therapies. It is a vital tool for:
-
Evaluating New Formulations: Comparing the PK profiles of novel creatine formulations (e.g., modified esters, nanoemulsions) designed for enhanced stability or blood-brain barrier penetration.
-
Assessing Gene Therapy: In pre-clinical and clinical trials of gene therapy for GAMT deficiency, this method can be used to quantify the restoration of endogenous creatine synthesis by measuring the incorporation of a labeled precursor (e.g., 13C-Glycine) into newly synthesized creatine.[22]
-
Understanding Disease Mechanisms: Studying creatine transport kinetics in patients can provide insights into the function of the creatine transporter (CreaT), which is crucial for uptake into the brain.[9][10][23]
Conclusion
Creatine-13C3, coupled with modern LC-MS/MS analysis, represents a significant advancement in the study of GAMT deficiency. It provides a dynamic, specific, and highly quantitative tool that overcomes many limitations of current static biomarker measurements. By enabling a precise evaluation of therapeutic creatine absorption and metabolism, this methodology empowers researchers and clinicians to optimize patient care, accelerate the development of next-generation therapies, and ultimately improve the long-term outcomes for individuals affected by this debilitating disorder.
References
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Wadsworth Center, New York State Department of Health. Guanidinoacetate Methyltransferase (GAMT) Deficiency. [Link]
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics, Part B (Vol. 500, pp. 427–453). Academic Press. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
HRSA. (n.d.). Guanidinoacetate Methyltransferase Deficiency. Newborn Screening. [Link]
-
RARE Portal. (2023). Guanidinoacetate methyltransferase deficiency (GAMT deficiency). [Link]
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Scaglia, F., et al. (2023). GAMT Deficiency: Clinical Presentation, Treatment, Diagnosis, Animal Models, Preclinical and Clinical Developments. International Journal of Molecular Sciences, 24(13), 10883. [Link]
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Metabolic Support UK. Guanidinoacetate Methyltransferase Deficiency. [Link]
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Utah's Newborn Screening Program. GAMT Deficiency. [Link]
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Wyss, M., & Kaddurah-Daouk, R. (2006). CREATINE: FROM MUSCLE TO BRAIN. The Science Creative Quarterly. [Link]
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Palani, A., et al. (2024). Guanidinoacetate methyltransferase deficiency, a treatable cause of intellectual disability in late childhood. Journal of Neurosciences in Rural Practice. [Link]
-
Orphanet. Guanidinoacetate methyltransferase deficiency. [Link]
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Lee, A., et al. (2025). Treatment and Improved Outcomes of Three Adult Patients With Guanidinoacetate Methyltransferase (GAMT) Deficiency. Journal of Inborn Errors of Metabolism and Screening. [Link]
-
Perasso, L., et al. (2006). The Creatine Transporter Mediates the Uptake of Creatine by Brain Tissue, but Not the Uptake of Two Creatine-Derived Compounds. Neuroscience, 142(4), 991-997. [Link]
-
Balestrino, M., & Adriano, E. (2023). Creatine Transporter: A Review Focused on the Central Nervous System. Biomedical Research and Clinical Practice. [Link]
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Salomons, G. S., et al. (2011). Disorders of creatine transport and metabolism. Molecular Genetics and Metabolism, 102(2), 113-122. [Link]
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Hartl, B., et al. (2024). Long term follow-up in GAMT deficiency - Correlation of therapy regimen, biochemical and in vivo brain proton MR spectroscopy data. Molecular Genetics and Metabolism Reports, 38, 101053. [Link]
-
Lygate, C. A., et al. (2020). Long Term Myocardial Creatine Deficiency: A New Model of Heart Failure. Frontiers in Physiology, 10, 1714. [Link]
-
Al-Hamed, M. H., et al. (2018). Evaluation of two year treatment outcome and limited impact of arginine restriction in a patient with GAMT Deficiency. Journal of Central Nervous System Disease, 10. [Link]
-
Kuda-Wedagedara, A., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 794025. [Link]
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Bedi, S., & Tso, P. (2019). Application of stable isotope labels for metabolomics in studies in fatty liver disease. Methods in Molecular Biology, 1996, 259-272. [Link]
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Association for Creatine Deficiencies. (2020). FIRST BABY WITH GAMT DEFICIENCY IDENTIFIED THROUGH NEWBORN SCREENING. [Link]
-
Lindeboom, L., et al. (2016). Monitoring creatine and phosphocreatine by 13C MR spectroscopic imaging during and after 13C4 creatine loading: a feasibility study. NMR in Biomedicine, 29(7), 963-969. [Link]
-
Association for Creatine Deficiencies. (2026). Treatment and Improved Outcomes of Three Adult Patients With Guanidinoacetate Methyltransferase (GAMT) Deficiency. [Link]
-
Mercimek-Andrews, S., & Salomons, G. S. (2009). Creatine Deficiency Disorders. In GeneReviews®. University of Washington, Seattle. [Link]
-
Hartl, B., et al. (2024). Long term follow-up in GAMT deficiency – Correlation of therapy regimen, biochemical and in vivo brain proton MR spectroscopy data. Molecular Genetics and Metabolism Reports, 38, 101053. [Link]
-
HRSA. (2023). Newborn Screening for Guanidinoacetate Methyltransferase (GAMT) Deficiency. [Link]
-
Siekmann, L., & H. Breuer. (1982). Determination of Creatinine in Human Serum by Isotope Dilution-Mass Spectrometry. Definitive Methods in Clinical Chemistry, IV. Semantic Scholar. [Link]
-
Mercimek-Andrews, S., & Salomons, G. S. (2009). Table 6. [Treatment of Manifestations in Individuals with GAMT Deficiency]. In GeneReviews®. University of Washington, Seattle. [Link]
-
J. M. et al. (2024). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature Metabolism. [Link]
-
G. M. et al. (1981). Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy. Journal of the American Chemical Society. [Link]
-
Khoja, S., et al. (2023). Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities. eScholarship, University of California. [Link]
-
Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]
-
Berends, L. M., et al. (2017). Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis. JIMD reports, 38, 19–24. [Link]
-
Nasser, H., et al. (2023). Guanidinoacetate N-methyltransferase deficiency: Case report and brief review of the literature. Radiology Case Reports, 18(9), 3123-3127. [Link]
-
Moghaddam, Z. N., et al. (2023). Establishing a core outcome set for creatine transporter deficiency and guanidinoacetate methyltransferase deficiency. Orphanet Journal of Rare Diseases, 18(1), 183. [Link]
-
Tsikas, D., & Chobanyan-Jürgens, K. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. International Journal of Molecular Sciences, 22(11), 5694. [Link]
-
Ma, E. H., et al. (2023). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. ResearchGate. [Link]
-
Wang, Z., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. Clinical Laboratory, 61(7), 797-805. [Link]
-
Bodamer, O. A., et al. (2008). Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 45(Pt 6), 575–584. [Link]
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Precision Kinetics of Creatine Uptake: A 13C3-Stable Isotope Tracing Workflow
Topic: Kinetics of Creatine Uptake Using 13C3-Labeled Tracers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The accurate quantification of creatine (Cr) transport kinetics is critical for drug development, particularly in the context of Creatine Transporter Deficiency (CTD) and cardiomyopathy. While radiolabeled assays (
This guide details a high-precision LC-MS/MS methodology using
Part 1: Experimental Strategy & Principles
The Tracer: Why C ?
The choice of tracer determines the analytical resolution.
-
Tracer:
C -Creatine (typically [guanidino- C, 1,2- C -glycine]-creatine or [methyl- C, 1,2- C -glycine]-creatine).-
Mass Shift: +3.01 Da (M+3).
-
Advantage: The heavy carbon backbone is metabolically stable and distinct from natural abundance isotopes.
-
-
Internal Standard (IS): D
-Creatine (M+5).-
Critical Requirement: You cannot use D
-Creatine as an internal standard if your tracer is C -Creatine, as both have a nominal mass shift of +3 Da (m/z 135). Standard triple quadrupole mass spectrometers cannot resolve the ~0.008 Da mass difference. -
Solution: Use D
-Creatine (m/z 137) to separate the analytical standard from the experimental tracer.
-
The Biological Target: SLC6A8
The Creatine Transporter (CRT/SLC6A8) is a Na
-
Mechanism: 2 Na
: 1 Cl : 1 Creatine. -
Kinetic Profile: High affinity (
15–30 M). -
Inhibitors:
-Guanidinopropionic acid ( -GPA), Cyclocreatine.
Visualization: SLC6A8 Transport Pathway
Figure 1: The SLC6A8 transport pathway and subsequent metabolic fate of the
Part 2: Experimental Protocol
Reagents & Preparation
-
Transport Buffer (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl
, 1.2 mM MgSO , 1.2 mM KH PO , 10 mM HEPES, pH 7.4.-
Control Buffer: Replace NaCl with Choline Chloride or LiCl to assess Na
-independent uptake (non-specific).
-
-
Substrate Stocks:
-
Unlabeled Creatine: 100 mM in water.
-
Tracer (
C -Cr): 10 mM stock. -
Internal Standard (D
-Cr): 10 M in 80% Acetonitrile (Extraction Solvent).
-
Uptake Assay Workflow (96-well format)
This protocol is designed for adherent cells (e.g., HEK293-SLC6A8 or cardiomyocytes).
Step 1: Seeding Seed cells at 50,000 cells/well in poly-D-lysine coated plates 24h prior. Cells should be 80–90% confluent.
Step 2: Starvation (Optional but Recommended)
Incubate cells in Creatine-free medium for 3 hours to deplete endogenous pools, maximizing transporter V
Step 3: The Pulse (Uptake)
-
Aspirate media and wash 1x with warm KRH buffer.
-
Add 100
L of KRH containing Creatine at varying concentrations (e.g., 0, 3, 10, 30, 100, 300 M).-
Tracer Strategy: Maintain a constant specific activity (e.g., 10%
C -Cr) OR use a constant spike of tracer (e.g., 1 M C -Cr) on top of unlabeled load. -
Recommendation:Constant Specific Activity (1:10 ratio) is best for absolute quantification of total uptake.
-
-
Incubate at 37°C for 5–10 minutes (Linear phase).
-
Note: Uptake is linear for <20 mins in HEK293.
-
Step 4: Quench & Wash
-
Place plate on ice .
-
Rapidly aspirate uptake buffer.
-
Wash 3x with Ice-Cold KRH (Na
-free Choline buffer is preferred for washing to prevent efflux).
Step 5: Extraction
-
Add 150
L of Extraction Solvent (80% Acetonitrile / 20% H O containing 100 nM D -Creatine IS ). -
Incubate at -20°C for 20 minutes.
-
Scrape cells (if necessary) or agitate on shaker.
-
Centrifuge plate (or transfer to tubes) at 3,000 x g for 10 min to pellet debris.
-
Transfer supernatant to LC-MS vials.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for stable isotope creatine uptake.[1][2]
Part 3: Analytical Methodology (LC-MS/MS)
Creatine is a small, polar molecule (logP < -2), making it unretainable on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.
Chromatographic Conditions
-
Column: ZIC-HILIC or Waters BEH Amide (2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 10 mM Ammonium Acetate in H
O (pH 9.0). -
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 90% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Transitions)
Operate in Positive ESI mode. The transitions below must be optimized for your specific instrument (Collision Energy, Cone Voltage).
| Analyte | Precursor (m/z) | Product (m/z) | Type | Note |
| Creatine (Unlabeled) | 132.1 | 90.1 | Quant | Loss of Cyanamide moiety |
| Creatine (Unlabeled) | 132.1 | 44.1 | Qual | Sarcosine fragment |
| 135.1 | 93.1 | Quant | Assuming label on Sarcosine backbone | |
| 135.1 | 47.1 | Qual | Confirm with Product Ion Scan | |
| D | 137.1 | 95.1 | Quant | Distinct from tracer |
Note: The product ion for
Part 4: Data Analysis & Kinetic Modeling
Calculation of Uptake
-
Normalize: Calculate the Area Ratio (
) for each sample: -
Quantify: Convert
to pmol/well using a calibration curve prepared in matrix (cell lysate). -
Specific Activity Correction: If you used a mixture of unlabeled and labeled creatine, correct for the dilution:
-
Normalize to Protein: Divide by total protein (mg) per well (BCA assay).
Kinetic Modeling
Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism).
- : Maximal transport velocity (pmol/mg/min).
-
: Affinity constant (
M). - : Linear term representing passive diffusion (often negligible for Creatine but important to check).
Validation Criteria:
-
Z-Factor: > 0.5 for assay robustness.
-
Linearity: Uptake must be linear with time (
). -
Signal-to-Noise: LOQ should be < 0.1
M intracellular concentration.
References
-
Creatine Transporter Deficiency & SLC6A8 Kinetics
-
Salomons, G. S., et al. (2001). "X-linked creatine transporter defect: an overview." Journal of Inherited Metabolic Disease.
-
-
Stable Isotope Dilution Methods
-
Stimpson, S. A., et al. (2012). "Total-body creatine pool size and skeletal muscle mass determination by creatine-(methyl-d3) dilution in rats." Journal of Applied Physiology.
-
-
LC-MS/MS Method for Creatine
-
HILIC Chromatography Principles
-
Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds." Analytical and Bioanalytical Chemistry.
-
Sources
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Methodological & Application
Quantifying creatine in urine samples using Creatine-13C3
Application Note: High-Throughput Quantification of Creatine in Human Urine via HILIC-LC-MS/MS using Creatine-13C3
Abstract & Introduction
Creatine (N-(aminoiminomethyl)-N-methylglycine) is a critical biomarker for muscle metabolism and renal function.[1][2] While urinary creatinine is routinely measured for normalization, the direct quantification of creatine in urine is increasingly vital for diagnosing creatine deficiency syndromes, muscle wasting disorders, and monitoring supplementation safety.
The Challenge: Quantifying creatine in urine presents two specific analytical hurdles:
-
High Polarity: Creatine is poorly retained on standard C18 columns, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Spontaneous Cyclization: Under acidic conditions or heat, creatine irreversibly cyclizes to creatinine. This artifact can lead to significant underestimation of creatine and overestimation of creatinine.
The Solution: This protocol utilizes Creatine-13C3 (methyl-13C3) as a stable isotope internal standard (IS). Unlike deuterated standards (d3-creatine), which can suffer from deuterium-hydrogen exchange or slight chromatographic shifts (the "isotope effect"), 13C3-labeled standards offer perfect co-elution and absolute stability, ensuring precise compensation for matrix effects in the complex urine matrix.
Chemical & Reagent Information
| Component | Chemical Formula | Monoisotopic Mass (Da) | Role |
| Creatine | C₄H₉N₃O₂ | 131.07 | Analyte |
| Creatine-13C3 | ¹³C₃C₁H₉N₃O₂ | 134.08 | Internal Standard |
| Creatinine | C₄H₉N₃O | 113.06 | Interference/Byproduct |
Mechanism of Internal Standardization: The 13C3 label is located on the N-methyl group. This mass shift (+3 Da) allows for spectral differentiation while maintaining identical chemical behavior to the analyte.
Experimental Design & Logic
The "Dilute-and-Shoot" Strategy
Urine contains high concentrations of salts and proteins. While Solid Phase Extraction (SPE) is cleaner, it is time-consuming and risks creatine cyclization during drying steps. We employ a "Dilute-and-Shoot" method with a high dilution factor (1:50 or 1:100).
-
Why? Dilution minimizes ionization suppression (matrix effect) and prevents column saturation, while avoiding acidic evaporation steps that degrade creatine.
Stability Control (Crucial Step)
Creatine is unstable at pH < 6.0. Urine pH varies (4.5–8.0).
-
Control: Samples must be kept at 4°C immediately after collection. If storage is required, adjust pH to ~7.5 with a phosphate buffer or analyze immediately upon thawing. Do not use acidic preservatives.
Detailed Protocol
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 10 mg Creatine and 10 mg Creatine-13C3 separately in 10 mL of water. Store at -20°C.
-
Internal Standard Working Solution (ISWS): Dilute Creatine-13C3 stock to 5 µg/mL in 95:5 Acetonitrile:Water (v/v).
-
Note: The high organic content in the ISWS prepares the sample for HILIC injection (prevents solvent mismatch).
-
Sample Preparation Workflow
Figure 1: Dilute-and-Shoot Workflow optimized for HILIC compatibility.
-
Thaw urine samples at room temperature (max 30 mins).
-
Vortex vigorously for 10 seconds.
-
Centrifuge at 4,000 x g for 5 minutes to pellet particulates.
-
Transfer 20 µL of supernatant into a 96-well plate or vial.
-
Add 980 µL of ISWS (Creatine-13C3 in ACN).
-
Mix gently. (Final dilution 1:50).
-
Centrifuge/Filter if cloudy; otherwise, inject directly.
LC-MS/MS Conditions
Chromatography (HILIC):
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 90% B (Isocratic hold for retention)
-
0.5-3.0 min: 90% -> 50% B (Elution)
-
3.0-4.0 min: 50% B (Wash)
-
4.1-6.0 min: 90% B (Re-equilibration - Critical for HILIC)
-
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| Creatine | 132.1 | 90.1 | 25 | 18 |
| Creatine-13C3 | 135.1 | 93.1 | 25 | 18 |
Note: The transition 132->90 corresponds to the loss of the guanidino group (cyanamide). The 13C3 label remains on the methyl group of the fragment, shifting it to 93.
Stability & Troubleshooting
The most common source of error is the conversion of Creatine to Creatinine.[1]
Figure 2: Acid-catalyzed cyclization of Creatine. Samples must be kept neutral/cool.
Troubleshooting Guide:
-
Peak Tailing: HILIC columns are sensitive to the sample solvent. Ensure the injection solvent matches the initial mobile phase (high % Acetonitrile).
-
Split Peaks: Check pH of mobile phase. Creatine has zwitterionic properties; pH control (Ammonium Formate) is essential.
Validation & Results
Linearity & Range
-
Range: 10 ng/mL to 10,000 ng/mL (covering the wide physiological range in urine).
-
Fit: Linear regression (
weighting). -
R²: > 0.995 required.
Matrix Effects
Calculate Matrix Factor (MF) using the post-extraction spike method.
-
Acceptance: MF should be between 0.85 and 1.15. The use of Creatine-13C3 typically corrects the IS-normalized MF to ~1.0.
References
-
National Institutes of Health (NIH). LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Urine Creatinine. Retrieved from [Link]
-
Scribd/Research Archives. Creatine Stability Insights: pH and Temperature Dependence. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Development and Validation of a Sensitive and Accurate LC-MS/MS Method for the Quantification of Creatinine in Rat Urine [journal-dtt.org]
- 3. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Creatine-13C3 extraction methods from muscle tissue
Application Note & Protocol
Title: Robust and Validated Methods for the Extraction of ¹³C₃-Creatine from Muscle Tissue for High-Throughput LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving stable isotope tracers to measure creatine kinetics and muscle mass.
Introduction
Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle.[1] The use of stable isotope-labeled creatine, such as ¹³C₃-creatine, allows for the precise measurement of creatine pool size and turnover rates, providing a direct and accurate estimation of total body skeletal muscle mass.[2][3][4][5] This technique is increasingly vital in clinical research, aging studies, and the development of therapeutics for sarcopenia and other muscle-wasting disorders.
The accuracy of these measurements hinges on the efficient and reproducible extraction of the labeled creatine from complex biological matrices like muscle tissue. The primary challenges in sample preparation are to effectively lyse the resilient muscle cells, quantitatively extract polar metabolites like creatine, and efficiently remove abundant interfering substances such as proteins and lipids, which can cause ion suppression and contaminate analytical instrumentation.
This guide provides a detailed overview of the principles and protocols for two validated extraction methods: Perchloric Acid (PCA) Precipitation and Methanol-Based Precipitation . It explains the rationale behind each step, offers detailed, self-validating protocols, and provides guidelines for subsequent LC-MS/MS analysis to ensure data integrity and reproducibility.
Core Principles of Creatine Extraction from Muscle
The successful extraction of ¹³C₃-creatine from muscle tissue is governed by several key objectives:
-
Immediate Quenching of Metabolic Activity: Upon sample collection, enzymatic activity must be instantly halted to prevent any changes in metabolite concentrations. This is typically achieved by snap-freezing the tissue in liquid nitrogen.[6][7]
-
Efficient Tissue Homogenization: Skeletal muscle is a tough, fibrous tissue. Mechanical disruption is necessary to break down the cellular and subcellular structures and allow the extraction solvent to access the intracellular metabolites.
-
Protein Precipitation and Removal: Proteins constitute a major portion of the tissue mass and can interfere significantly with LC-MS/MS analysis. Both acid and organic solvent-based methods are effective at denaturing and precipitating proteins.[8]
-
Selective Solubilization of Creatine: The chosen solvent system must effectively solubilize creatine, a polar, hydrophilic molecule, while minimizing the co-extraction of lipids.
-
High Recovery and Reproducibility: The method must yield a consistently high percentage of the target analyte from the tissue matrix with low variability between samples.[9]
Methodologies: A Comparative Overview
Two primary approaches for extracting creatine and other polar metabolites from muscle are widely used: acid precipitation and organic solvent precipitation. The choice of method depends on the specific research goals, available equipment, and desired throughput.
| Feature | Method 1: Perchloric Acid (PCA) Precipitation | Method 2: Methanol-Based Precipitation |
| Principle | Uses a strong acid to quench metabolism, lyse cells, and precipitate proteins.[10] | Uses a cold organic solvent to disrupt cell membranes, quench enzymes, and precipitate proteins.[8][11] |
| Advantages | Excellent at quenching enzymatic reactions; provides a very clean extract with low lipid content.[10] | Simpler workflow; less hazardous than strong acids; good recovery of many polar metabolites.[8][12] |
| Disadvantages | Requires a neutralization and desalting step, which can add time and potential for sample loss.[13] PCA is highly corrosive. | May co-extract more lipids compared to PCA; protein precipitation can sometimes be less efficient.[9] |
| Best For | Targeted quantification where a very clean sample is paramount and downstream processing time is available. | Higher-throughput metabolomics studies; when a simpler, faster protocol is preferred. |
Experimental Workflows & Protocols
Diagram: Overall Experimental Workflow
The following diagram outlines the complete process from tissue collection to data acquisition.
Caption: High-level workflow from muscle tissue collection to final data analysis.
Protocol 1: Perchloric Acid (PCA) Extraction
This method is highly effective for creating a clean, protein-free, and lipid-free extract suitable for sensitive LC-MS/MS analysis.
Materials & Reagents
-
Frozen Muscle Tissue Powder
-
Internal Standard (IS): d₃-Creatine (Creatine-methyl-d₃)
-
Perchloric Acid (PCA), 6% (v/v), ice-cold
-
Potassium Hydroxide (KOH), 2M and 0.1M, ice-cold
-
LC-MS Grade Water
-
Homogenizer (e.g., Bead beater or Polytron)
-
Refrigerated Centrifuge
-
Lyophilizer or Centrifugal Vacuum Concentrator
Step-by-Step Methodology
-
Preparation: Start with muscle tissue that has been snap-frozen and pulverized into a fine powder under liquid nitrogen. All subsequent steps should be performed on ice to prevent metabolite degradation.
-
Sample Aliquoting: Weigh approximately 20-50 mg of frozen muscle powder into a pre-chilled, pre-weighed 2 mL homogenization tube.
-
Solvent Addition: Add 500 µL of ice-cold 6% PCA.[10][13] To ensure accurate quantification, add a known amount of d₃-Creatine internal standard to the PCA solution before adding it to the tissue. The IS corrects for variability in extraction efficiency and matrix effects.
-
Homogenization: Immediately homogenize the sample. For a bead beater, use appropriate beads and process for 2 cycles of 30 seconds at a high setting, with 1 minute of cooling on ice in between.
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. The pellet will contain precipitated proteins and cellular debris.[13]
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the pellet.
-
Neutralization and Desalting:
-
On ice, add 2M KOH dropwise while vortexing gently until the pH is approximately 5.0.
-
Switch to 0.1M KOH for fine adjustment until the pH reaches 7.0-7.5.[13]
-
A white precipitate (potassium perchlorate salt) will form. Incubate on ice for 10 minutes to maximize precipitation.
-
-
Salt Removal: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Final Collection: Transfer the final supernatant to a new tube. This sample is now ready for drying.
-
Drying and Reconstitution: Lyophilize or use a centrifugal vacuum concentrator to dry the sample completely. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water) for analysis.
Protocol 2: Methanol-Based Precipitation
This protocol offers a simpler and faster workflow, avoiding the use of harsh acids and the subsequent neutralization step. It is highly effective for general metabolomics profiling.[8][11]
Materials & Reagents
-
Frozen Muscle Tissue Powder
-
Internal Standard (IS): d₃-Creatine (Creatine-methyl-d₃)
-
Methanol (LC-MS Grade), pre-chilled to -80°C
-
LC-MS Grade Water, chilled to 4°C
-
Homogenizer (e.g., Bead beater or Polytron)
-
Refrigerated Centrifuge
-
Centrifugal Vacuum Concentrator
Step-by-Step Methodology
-
Preparation: As with the PCA method, start with pulverized, frozen muscle tissue and keep all samples and solutions on ice or colder.
-
Sample Aliquoting: Weigh approximately 20-50 mg of frozen muscle powder into a pre-chilled 2 mL homogenization tube.
-
Solvent Preparation: Prepare the extraction solvent: 80% Methanol in water (80:20 Methanol:Water). Pre-chill this solvent to -80°C. Add a known amount of d₃-Creatine internal standard to the solvent.
-
Solvent Addition: Add 1 mL of the cold extraction solvent to the tissue powder.
-
Homogenization: Immediately homogenize the sample as described in Protocol 1 (Step 4). The cold methanol serves to quench enzymatic activity and precipitate proteins simultaneously.[14]
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate complete protein precipitation.[12]
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. The pellet contains precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube.
-
Drying and Reconstitution: Dry the supernatant completely using a centrifugal vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase for analysis.
Diagram: Comparison of Extraction Method Workflows
Caption: Workflow comparison of PCA and Methanol extraction methods.
LC-MS/MS Analysis Guidelines
While specific parameters must be optimized for the instrument in use, the following provides a robust starting point for quantifying ¹³C₃-Creatine and d₃-Creatine.
-
Chromatography: Reversed-phase chromatography is not ideal for highly polar molecules like creatine. HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred method for achieving good retention and peak shape.
-
Column: A suitable HILIC column (e.g., Amide, Cyano, or Silica-based).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B) and decrease to elute the polar analytes.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Rationale: MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.
-
MRM Transitions (Example):
-
¹³C₃-Creatine: The precursor ion will be [M+H]⁺. The exact m/z will be higher than unlabeled creatine due to the three ¹³C atoms. The product ion is typically formed from the loss of water and/or parts of the carboxyl group.
-
d₃-Creatine (IS): [M+H]⁺ → Product ion.
-
Unlabeled Creatine: [M+H]⁺ → Product ion.
-
-
Validation: The specific m/z values for precursor and product ions must be determined empirically by infusing pure standards into the mass spectrometer.[15][16][17]
-
Trustworthiness: Quality Control and Self-Validation
To ensure the integrity of your results, every experimental batch should include the following checks:
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard like d₃-Creatine is mandatory . The ratio of the analyte peak area to the IS peak area is used for quantification. This corrects for variations in sample handling, extraction, and instrument response. The IS should be added at the very beginning of the extraction process.
-
Assessing Recovery: Spike a known, low concentration of ¹³C₃-Creatine into a blank matrix (e.g., a muscle homogenate from an animal not dosed with the tracer). Process this spiked sample alongside the study samples. The measured concentration should be within ±15% of the expected value.
-
Matrix Effects: Post-extraction spike experiments can assess if co-eluting compounds are suppressing or enhancing the ionization of your analyte. Compare the peak area of an analyte spiked into a final, extracted sample with the peak area of the same amount of analyte in a clean solvent.
-
Linearity: A calibration curve must be prepared using standards of known ¹³C₃-Creatine concentration and a fixed concentration of the internal standard. The curve should be linear over the expected concentration range in the samples (R² > 0.99).
References
-
Analysis of skeletal muscle metabolome: evaluation of extraction methods for targeted metabolite quantification using liquid chromatography tandem mass spectrometry. (2010). PubMed. Available at: [Link]
-
Analysis of skeletal muscle metabolome: Evaluation of extraction methods for targeted metabolite quantification using liquid chromatography tandem mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Muscle sample preparation and different methods of extraction for... (n.d.). ResearchGate. Available at: [Link]
-
Evaluation of metabolite extraction strategies from tissue samples using NMR metabolomics. (n.d.). University of Birmingham's Research Portal. Available at: [Link]
-
Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products. (n.d.). ResearchGate. Available at: [Link]_
-
Several extraction procedures available in addition to PCA extraction. Depending on the nature of the metabolites, one of the al. (n.d.). No Source. Available at: [Link]
-
Extraction for Metabolomics. (2013). Scholarly Publications Leiden University. Available at: [Link]
-
Untargeted metabolomics profiling of skeletal muscle samples from malignant hyperthermia susceptible patients. (2021). PubMed. Available at: [Link]
-
Creatine (methyl-d3) dilution in urine for estimation of total body skeletal muscle mass: accuracy and variability vs. MRI and DXA. (n.d.). No Source. Available at: [Link]
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent. Available at: [Link]
-
Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. (2014). PMC. Available at: [Link]
-
Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans. (n.d.). No Source. Available at: [Link]
-
Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. (2005). No Source. Available at: [Link]
-
Creatine and creatinine quantified using nuclear magnetic resonance: A method validation study and clinical associations between circulating creatine and fatigue in kidney transplant recipients. (2023). PubMed. Available at: [Link]
-
Creatine and Creatinine Quantified using Nuclear Magnetic Resonance: A Method Validation Study and Clinical Associations Between Circulating Creatine and Fatigue in Kidney Transplant Recipients. (n.d.). ResearchGate. Available at: [Link]
-
Validation of Daily Urinary Creatinine Excretion Measurement by Muscle-Creatinine Equivalence. (n.d.). PubMed. Available at: [Link]
-
(PDF) A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC–MS/MS. (n.d.). ResearchGate. Available at: [Link]
-
Metabolomics Core -BCM. (n.d.). No Source. Available at: [Link]
-
A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS. (n.d.). PubMed. Available at: [Link]
-
Can I use methanol precipitation to deproteinise a LC-MS sample instead of IVDE followed by polar/non polar solvent extraction of metabololites? (2016). ResearchGate. Available at: [Link]
-
An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. (2020). No Source. Available at: [Link]
-
Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility. Available at: [Link]
-
Rapid, Reproducible, Quantifiable NMR Metabolomics: Methanol and Methanol: Chloroform Precipitation for Removal of Macromolecules in Serum and Whole Blood. (1989). MDPI. Available at: [Link]
-
Dilution of oral D3-Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm. (n.d.). PMC. Available at: [Link]
-
A protocol for remote collection of skeletal muscle mass via D3-creatine dilution in community-dwelling postmenopausal women from the Women's Health Initiative. (2024). No Source. Available at: [Link]
-
D3-creatine dilution for skeletal muscle mass measurement: historical development and current status. (2022). PMC - NIH. Available at: [Link]
-
(PDF) Evaluation of Creatine Monohydrate Supplementation on the Gastrocnemius Muscle of Mice with Muscular Dystrophy: A Preliminary Study. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for remote collection of skeletal muscle mass via D3-creatine dilution in community-dwelling postmenopausal women from the Women’s Health Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of skeletal muscle metabolome: evaluation of extraction methods for targeted metabolite quantification using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. nmrprobe.org [nmrprobe.org]
- 14. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. | Sigma-Aldrich [sigmaaldrich.com]
HPLC separation techniques for Creatine-13C3 and Creatinine
Application Note: High-Fidelity LC-MS/MS Separation and Quantitation of Creatine-13C3 and Creatinine
Executive Summary & Scientific Rationale
The simultaneous quantification of Creatine and its cyclic metabolite, Creatinine, presents a classic "Polarity Paradox" in bioanalysis. Both analytes are small, highly polar molecules that elute in the void volume of traditional Reverse Phase (C18) chromatography. Furthermore, Creatine is thermodynamically unstable in solution, undergoing non-enzymatic cyclization to Creatinine under acidic conditions or elevated temperatures.
This protocol details a ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) approach. Unlike ion-pairing methods (which suppress MS ionization) or standard silica HILIC (which can suffer from poor peak shape), ZIC-HILIC utilizes a sulfobetaine-type stationary phase to create a water-enriched layer. This mechanism ensures:
-
Retention: Sufficient k' values (>2.0) to separate analytes from early-eluting matrix salts.
-
Selectivity: Baseline separation of Creatine from Creatinine, preventing "in-source" cyclization artifacts where Creatine converts to Creatinine in the hot ESI source, falsely elevating Creatinine readings.
-
Isotopic Precision: The use of Creatine-13C3 as an Internal Standard (IS) or metabolic tracer. While the HPLC co-elutes the labeled and unlabeled forms, the Mass Spectrometer resolves them by mass-to-charge ratio (
).
Analyte Properties & Metabolic Pathway
Understanding the physicochemical relationship is vital for method development.
| Analyte | Formula | LogP | pKa | Key Challenge |
| Creatine | -3.7 | 2.67 (COOH) | Poor retention on C18; Cyclization risk.[1] | |
| Creatinine | -1.7 | 4.8 (Imid) | Polar; Isobaric interferences in urine. | |
| Creatine-13C3 | -3.7 | 2.67 | Co-elutes with Creatine; +3 Da mass shift. |
Figure 1: The Stability & Separation Logic The diagram below illustrates the degradation pathway and the analytical strategy to arrest it.
Caption: Creatine spontaneously cyclizes to Creatinine.[1] The HILIC method separates species before the MS source to prevent false positives.
Experimental Protocol
Reagents & Standards
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Methanol.
-
Buffer: Ammonium Acetate (100 mM Stock, pH 4.5).
-
Why: Ammonium acetate is volatile (MS-compatible) and provides sufficient ionic strength to shield electrostatic interactions on the ZIC-HILIC surface.
-
-
Internal Standard: Creatine-13C3 (typically labeled on the methyl and glycine carbons).
Sample Preparation (Protein Precipitation)
Critical Step: Perform all steps on ice to prevent Creatine degradation.
-
Aliquot: Transfer 50 µL of plasma/serum/urine to a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Creatine-13C3 working solution (e.g., 10 µg/mL in water).
-
Precipitate: Add 200 µL of Cold Acetonitrile (-20°C) .
-
Note: Do not use acid (TFA/Formic) for precipitation as it accelerates cyclization.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of ACN (Total 1:1 dilution).
-
Reasoning: HILIC requires high organic content in the injection solvent to prevent peak broadening (the "solvent effect").
-
LC-MS/MS Conditions
Chromatography (HILIC)
-
Column: Merck SeQuant® ZIC®-HILIC (3.5 µm, 100 Å, 2.1 x 100 mm) or Waters ACQUITY BEH Amide.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C (Do not exceed 40°C).
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 90% | Loading (High Organic) |
| 1.0 | 90% | Isocratic Hold |
| 6.0 | 40% | Elution Gradient |
| 6.1 | 40% | Wash |
| 8.0 | 90% | Re-equilibration (Crucial for HILIC) |
| 12.0 | 90% | Ready for Injection |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
MRM Transitions (Quantitation):
| Analyte | Precursor (
Method Validation & Troubleshooting
Linearity & Matrix Effects
HILIC is prone to ion suppression from salts eluting near the void.
-
Validation: Construct a calibration curve from 10 ng/mL to 10,000 ng/mL.
-
Correction: Use the Creatine-13C3 IS response to normalize the Creatine signal. Since they co-elute, the IS experiences the exact same suppression as the analyte, providing perfect correction.
The "In-Source" Conversion Check
To prove your method is valid, you must demonstrate that Creatine is not converting to Creatinine inside the Mass Spec source.
-
Inject a pure standard of Creatine (10 µg/mL).
-
Monitor the Creatinine MRM channel (114
44). -
Result: You should see a Creatine peak (at ~5 min) and no peak at the Creatinine retention time (usually ~4 min in HILIC).
-
If you see a peak in the Creatinine channel at the Creatine retention time, this is in-source fragmentation/cyclization .
-
Fix: Lower the Desolvation Temperature or Cone Voltage.
-
Figure 2: Workflow Diagram
Caption: Step-by-step analytical workflow ensuring sample integrity and HILIC compatibility.
References
-
Methodology Source: McBrearty, J. (2020).[6] Separation of Creatine and Creatinine – The muscle booster and its decomposition product separated by UHPLC in HILIC mode.[6] Macherey-Nagel Application Database. Link
-
Stability Data: Howard, A.N., & Harris, R.C. (1999).[7] Compositions containing creatine.[2][3][4][5][6][7][8][9] U.S. Patent 5,968,544.[9] (Detailed pH stability profiles). Link
-
HILIC Mechanism: Merck Millipore. (2023). A Practical Guide to ZIC®-HILIC. SeQuant Technical Guide. Link
-
Clinical Validation: Leonard, M., et al. (2014).[10][11] A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS. Bioanalysis, 6(6), 745–759. Link
-
Isotope Dilution: Stokes, P., et al. (2015). Simultaneous determination of creatinine and creatine in human serum by double-spike isotope dilution LC-MS/MS. Analytical Chemistry, 87(10). Link
Sources
- 1. scribd.com [scribd.com]
- 2. HPLC Method for Analysis of Creatine and Creatinine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. HPLC Separation of Creatine, Creatinine and Histidine with MS Conditions | SIELC Technologies [sielc.com]
- 6. Creatine and Creatinine separated by UHPLC in HILIC mode | MACHEREY-NAGEL [mn-net.com]
- 7. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lbs.co.il [lbs.co.il]
- 10. researchgate.net [researchgate.net]
- 11. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Creatine-13C3 Analysis
Status: Operational Ticket ID: CRE-13C3-OPT Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing signal instability or quantification errors in Creatine analysis despite using a high-quality internal standard (Creatine-13C3).
The Root Cause: Creatine is a small, highly polar molecule (
The Solution: You must transition from "compensating" for matrix effects to "removing" them via Hydrophilic Interaction Liquid Chromatography (HILIC) and Phospholipid Removal (PLR) .
Module 1: The Role of Creatine-13C3
Why 13C3 is Superior to Deuterium (D3)
Many researchers mistakenly believe any stable isotope will suffice. For polar analytes like creatine, Carbon-13 (
-
The Isotope Effect: Deuterium is lighter and forms slightly stronger bonds than hydrogen, often causing the deuterated standard (Creatine-D3) to elute slightly earlier than native Creatine on high-efficiency columns.
-
The Consequence: If the matrix suppression zone is sharp (e.g., a salt peak), Creatine-D3 might elute outside the suppression window while native Creatine elutes inside it. The IS ratio fails because the IS and analyte experience different ionization environments [1].
-
The 13C3 Advantage: Carbon-13 adds mass without significantly altering the vibrational energy or lipophilicity. Creatine-13C3 co-elutes perfectly with native Creatine, ensuring it suffers the exact same suppression.
Critical Rule: The IS compensates for fluctuation, not extinction. If your matrix effect is -95%, your IS signal is also -95%, pushing it below the Limit of Quantitation (LOQ). You must clean the matrix.
Module 2: Diagnostic Workflow
Before optimizing, you must quantify the severity of the issue using the Matuszewski Method [2].
Formula:
-
< 85%: Ion Suppression (Common in Creatine analysis).
-
> 115%: Ion Enhancement.
-
100%: No Effect (Ideal).
Visualizing the Suppression Mechanism
The following diagram illustrates how phospholipids (PLs) compete with Creatine for charge in the Electrospray Ionization (ESI) droplet.
Figure 1: Mechanism of Ion Suppression. Phospholipids, being surface-active, occupy the droplet surface, preventing polar creatine molecules from accessing the charge required for gas-phase desorption.
Module 3: Sample Preparation Protocols
Standard Protein Precipitation (PPT) is insufficient for Creatine because it leaves phospholipids in the supernatant.
Comparison of Extraction Techniques
| Method | Protein Removal | Phospholipid Removal | Suitability for Creatine |
| Protein Precipitation (PPT) | High (>98%) | Low (<10%) | Poor. High risk of suppression. |
| Solid Phase Extraction (SPE) | High | High | Moderate. Hard to retain polar creatine on C18. |
| Phospholipid Removal (PLR) | High | High (>95%) | Excellent. Filters proteins & lipids in one step. |
Recommended Protocol: Phospholipid Removal (PLR)
Grounding Source: [3], [4][1]
-
Load: Add 100 µL Plasma to a PLR Plate (e.g., Ostro, HybridSPE, or Phree).
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (The acid helps break Creatine-protein binding).
-
Mix: Aspirate/dispense 3x.
-
Elute: Apply vacuum. Collect filtrate.
-
Inject: Inject the filtrate directly (or dilute if necessary).
Module 4: Chromatographic Strategy (HILIC vs. RP)
The Problem with Reverse Phase (C18): Creatine is too polar. It elutes in the "dump valve" (t0) along with salts.
-
Workaround: Ion-pairing agents (e.g., HFBA) can retain it, but they permanently contaminate the MS source. Do not use ion-pairing agents.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC retains polar compounds using a water layer on a silica surface. Creatine elutes after the void volume, separating it from the salt suppression zone [5].
Optimized HILIC Conditions
-
Column: Silica or Zwitterionic (ZIC-HILIC) phase (1.7 µm or 2.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for Creatine).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Start High Organic (90% B)
Low Organic (50% B).-
Note: Creatine elutes during the high-organic phase, where desolvation efficiency is highest.
-
Method Development Workflow
Figure 2: Optimized workflow for Creatine analysis. Note that the IS is added BEFORE the PLR step to account for any recovery losses during filtration.
Troubleshooting & FAQs
Q1: My Creatine-13C3 signal varies between injections. Why?
A: This is likely "Phospholipid Buildup." If you are using a C18 column or PPT, phospholipids accumulate on the column and elute unpredictably in subsequent runs.[3]
-
Fix: Switch to HILIC (lipids elute early/wash off) or use PLR plates.
Q2: Can I use Creatinine-d3 as a surrogate IS for Creatine?
A: No. Creatinine and Creatine have different pKa values and retention times. They will not experience the same matrix effects. You must use Creatine-13C3 for Creatine and Creatinine-13C3 (or d3) for Creatinine [1].
Q3: My calibration curve is non-linear at the low end.
A: This indicates endogenous interference. Creatine is present in all plasma. You cannot use "blank" plasma for calibration.
-
Fix: Use Surrogate Matrix (PBS with BSA) or Standard Addition method. If using a surrogate matrix, ensure the IS response in the surrogate matches the IS response in the patient sample to validate the absence of matrix effects [6].
Q4: Why is my Creatine peak splitting in HILIC?
A: Sample solvent mismatch. Injecting a high-water content sample (e.g., 100% aqueous urine) into a high-organic HILIC mobile phase causes peak distortion.
-
Fix: Dilute your sample with Acetonitrile (at least 75% ACN) before injection to match the mobile phase starting conditions.
References
-
BenchChem. (2025).[4] A Comparative Guide to Isotope Dilution Mass Spectrometry: Creatinine-d3 vs. Creatinine-13C4. Link
-
Matuszewski, B. K., et al. (2003).[5] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. Link
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Link
-
Phenomenex. Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. Link
-
Guillarme, D., et al. (2016).[6] Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed phase liquid chromatography. Journal of Chromatography A. Link
-
MDPI. (2023). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in LC-MS. Link
Sources
- 1. news-medical.net [news-medical.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Creatine-13C3 in Acidic Aqueous Solutions
Welcome to the technical support center for Creatine-13C3. This guide is designed for researchers, scientists, and drug development professionals who utilize Creatine-13C3 as an internal standard or tracer in their analytical workflows. As a stable isotope-labeled analogue, Creatine-13C3 is a powerful tool, particularly in mass spectrometry-based quantification. However, its utility is critically dependent on its chemical stability, which can be compromised in the aqueous, and often acidic, environments typical of sample preparation and chromatographic analysis.
This document provides in-depth, field-proven insights into the stability of Creatine-13C3, offering practical solutions to common challenges. We will move from foundational knowledge in our FAQ section to actionable troubleshooting guides and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and stability of Creatine-13C3.
Q1: What is the primary degradation pathway for Creatine-13C3 in aqueous solutions?
A1: The primary degradation pathway for Creatine-13C3 is a non-enzymatic, intramolecular cyclization reaction that converts it into its inactive byproduct, Creatinine-13C3.[1][2] This is a spontaneous and irreversible process in aqueous environments.[1][3] The reaction involves the loss of a water molecule from the creatine molecule.
Caption: Degradation of Creatine-13C3 to Creatinine-13C3.
Q2: Does the ¹³C isotopic label affect the stability of the molecule compared to unlabeled creatine?
A2: No, for all practical purposes, the chemical stability and reactivity of Creatine-13C3 are identical to that of its unlabeled counterpart. The substitution of three ¹²C atoms with ¹³C atoms results in a negligible change in bond energies and does not alter the molecule's susceptibility to intramolecular cyclization. The principles and data governing the stability of creatine can be directly applied to Creatine-13C3.
Q3: What are the key factors influencing the degradation rate of Creatine-13C3?
A3: The rate of conversion to Creatinine-13C3 is primarily dictated by three factors: pH, temperature, and time .[3][4][5] The degradation does not depend on the concentration of the solution.[3][5]
-
pH: This is the most critical factor. The degradation of creatine is significantly accelerated in acidic conditions (lower pH).[3][6] It is relatively stable at a neutral pH but degrades rapidly as the environment becomes more acidic.
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of the cyclization reaction.[3][7] Conversely, storing solutions at refrigerated or frozen temperatures can significantly slow down degradation.[3]
-
Time: The conversion is a gradual process. The longer the molecule is exposed to destabilizing conditions (low pH, high temperature), the greater the extent of degradation.[7]
The following table summarizes the impact of pH on creatine stability over three days at room temperature (25°C), based on data from Howard and Harris (1999).[3]
| pH Value | % Creatine Degraded after 3 Days at 25°C |
| 7.5 | Relatively Stable |
| 6.5 | Relatively Stable |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Q4: How quickly does Creatine-13C3 degrade in a typical acidic mobile phase for LC-MS?
A4: This depends on the specific pH of your mobile phase and the temperature of your autosampler. For a slightly acidic solution like orange juice, less than 5% of creatine degrades within eight hours.[8] Many reversed-phase chromatography mobile phases use additives like 0.1% formic acid, resulting in a pH between 2.6 and 2.8. Under these conditions, degradation will be more pronounced than at pH 3.5. If your autosampler is not refrigerated, you may observe a significant conversion to Creatinine-13C3 over a typical 24-hour analytical run. It is crucial to either keep the autosampler cooled (e.g., 4°C) or to prepare fresh working standards for long sequences.
Q5: Is it acceptable to prepare stock solutions of Creatine-13C3 in acidic solvents and store them?
A5: No, this is strongly discouraged. Long-term storage of Creatine-13C3 in any acidic aqueous solution will lead to significant degradation, compromising the accuracy of your stock concentration.
Best Practice: Prepare primary stock solutions in a high-purity neutral solvent like water or a slightly alkaline buffer (pH 7.0-7.5), where it is most stable.[3] Store these stocks frozen (-20°C or -80°C). Prepare working standards by diluting the stock into your acidic mobile phase or sample matrix immediately before analysis.
Section 2: Troubleshooting Guide for Analytical Issues
Encountering unexpected results? This guide addresses common problems related to Creatine-13C3 instability during analysis.
Issue 1: Inaccurate Quantification - Low Creatine-13C3 and/or High Creatinine-13C3 Signal
You observe a lower-than-expected signal for your Creatine-13C3 internal standard, or you detect a significant peak for Creatinine-13C3, which should be present only in trace amounts.
-
Root Cause Analysis: This is the classic symptom of Creatine-13C3 degradation. The internal standard has converted to Creatinine-13C3 at some point between stock solution preparation and injection.
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Poor Peak Shape or Drifting Retention Times in LC-MS
Your Creatine-13C3 or Creatinine-13C3 peaks are broad, tailing, or their retention times are inconsistent across a run.
-
Root Cause Analysis: While this can be a symptom of degradation (as the presence of two closely eluting compounds can affect peak integration), it often points to chromatographic or instrumental issues.
-
Troubleshooting Steps:
-
Confirm Mobile Phase Integrity: Ensure your acidic mobile phase is correctly prepared and has not changed pH over time. For polar molecules like creatine, slight pH shifts can significantly alter retention on many columns.[9]
-
Assess Column Health: Creatine and creatinine are highly polar.[9] Repeated injections can lead to poor peak shape if the column is not robust. Consider using a column specifically designed for polar analytes (e.g., HILIC, or a polar-embedded reversed-phase column).
-
Check Sample Solvent: Ensure the solvent of your final sample is compatible with the mobile phase. A strong solvent mismatch can cause distorted peaks.
-
Instrument Calibration: Perform a standard mass calibration and system suitability check to rule out instrument drift as the cause of retention time shifts.[10]
-
Section 3: Recommended Protocols
To ensure the integrity of your data, follow these validated protocols for handling and testing Creatine-13C3.
Protocol 1: Preparation and Short-Term Storage of Creatine-13C3 Solutions
This protocol minimizes degradation during the preparation of standards for daily use.
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of Creatine-13C3 powder.
-
Dissolve in high-purity, LC-MS grade water to the final volume in a Class A volumetric flask.
-
Aliquot into small-volume, tightly sealed polypropylene tubes.
-
Store immediately at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Internal Standard Solution (for immediate use):
-
Thaw one aliquot of the primary stock solution completely and vortex to ensure homogeneity.
-
Perform serial dilutions into your acidic mobile phase or a surrogate matrix that matches your samples.
-
Prepare only the volume needed for the current analytical batch.
-
Place the prepared working solution in the autosampler, preferably cooled to 4°C. Do not store this acidic working solution for future use.
-
Protocol 2: Experimental Workflow for In-House Stability Testing
This self-validating experiment allows you to determine the stability of Creatine-13C3 in your specific acidic matrix and storage conditions.
-
Objective: To quantify the rate of degradation of Creatine-13C3 into Creatinine-13C3 over a defined period in a specific solution.
Caption: Experimental workflow for stability testing.
References
-
Creapure. (n.d.). Can creatine go bad? Retrieved from [Link]
-
MuscleZeus. (2026, January 3). Creatine Stability in Pre-Mixed Drinks: Does It Really Break Down? Retrieved from [Link]
-
Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. Retrieved from [Link]
-
Cymbiotika. (2026, January 12). The pH of Power: Is Creatine Monohydrate Acidic? Retrieved from [Link]
-
Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1055. Retrieved from [Link]
-
Help. (n.d.). What is the PH level of your Creatine? Retrieved from [Link]
-
Uzzan, M., Nechrebeki, J., & Labuza, T. P. (2009). Effect of water activity and temperature on the stability of creatine during storage. Drug Development and Industrial Pharmacy, 35(8), 1003-1008. Retrieved from [Link]
-
Bonilla, D. A., et al. (2022). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. Metabolites, 12(10), 977. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column. Retrieved from [Link]
-
Dash, A. K., & Sawhney, A. (2002). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 939–945. Retrieved from [Link]
-
ResearchGate. (2009). Effect of water activity and temperature on the stability of creatine during storage. Retrieved from [Link]
-
Witkowska, A. (1979). Kinetics of in In vitro conversion of creatine to creatinine. Acta Alimentaria Polonica, 5(3), 263-271. Retrieved from [Link]
-
ResearchGate. (2002). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Retrieved from [Link]
-
Marshall Digital Scholar. (2005). Temperature and Ph Dependence of the Cyclization of Creatine: A Study Via Mass Spectrometry. Retrieved from [Link]
-
Hilaris Publisher. (2015). Improved Creatine Stability and pH Profile for Kre-Alkalyn. Retrieved from [Link]
-
Reddit. (2025, November 1). Creatine Degradation. Retrieved from [Link]
-
Scribd. (n.d.). Creatine Stability Insights. Retrieved from [Link]
-
Campos-Ferraz, P. L., et al. (2022). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Metabolites, 12(2), 173. Retrieved from [Link]
-
Journal of Physical Science. (2020). Kinetics and Mechanism of Oxidation of Creatine by N-Bromosuccinimide in Acidic Aqueous Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of creatine to creatinine (A) and influence of pH on... Retrieved from [Link]
-
Yue, B., et al. (2008). LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. Journal of analytical toxicology, 32(7), 535–541. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Al-Tameemi, R. A., et al. (2024). Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots. Journal of mass spectrometry and advances in the clinical lab, 31, 1–7. Retrieved from [Link]
-
Scarth, J. P., et al. (2005). Analysis of creatine, creatinine, creatine-d3 and creatinine-d3 in urine, plasma, and red blood cells by HPLC and GC-MS to follow the fate of ingested creatine-d3. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 827(2), 210–215. Retrieved from [Link]
-
GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2003). Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. Retrieved from [Link]
-
Ganguly, S., Carnazzo, J., & Dash, A. K. (2003). Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. AAPS PharmSciTech, 4(2), E25. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. musclezeus.com [musclezeus.com]
- 8. Can creatine go bad? | Creapure [creapure.com]
- 9. lcms.cz [lcms.cz]
- 10. gmi-inc.com [gmi-inc.com]
Resolving isotopic overlap between Creatine-13C3 and natural isotopes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Creatine-13C3 as a stable isotope tracer in their mass spectrometry-based experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve the common challenge of isotopic overlap between the labeled creatine and its naturally occurring isotopes.
The Challenge: Unseen Overlap, Skewed Results
When using Creatine-13C3 as an internal standard or tracer, the goal is to distinguish its mass spectrometric signal from that of the endogenous, unlabeled creatine. However, the natural abundance of heavy isotopes (primarily ¹³C, but also ¹⁵N and ¹⁷O/¹⁸O) in unlabeled creatine creates a cluster of isotopic peaks (M+1, M+2, M+3, etc.) that can directly overlap with the monoisotopic peak of your Creatine-13C3 standard. This overlap can lead to an overestimation of the labeled compound, compromising the accuracy of your quantitative results.
This guide will walk you through understanding, identifying, and correcting for this isotopic interference.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your analysis and provides actionable solutions.
Issue 1: My quantitative data for Creatine-13C3 seems unexpectedly high, especially at low concentrations of the standard.
Probable Cause: You are likely observing the additive effect of the natural M+3 isotopologue of unlabeled creatine interfering with the M peak of your Creatine-13C3 standard.
Underlying Mechanism: Unlabeled creatine (C₄H₉N₃O₂) has a monoisotopic mass of approximately 131.0695 Da. Due to the natural abundance of stable isotopes, a population of creatine molecules will contain one or more heavy isotopes. The isotopologue with a nominal mass increase of +3 (M+3) arises from combinations of these naturally abundant isotopes (e.g., three ¹³C atoms, or one ¹³C and one ¹⁵N atom, etc.). This M+3 peak of unlabeled creatine has a mass-to-charge ratio (m/z) that is nearly identical to the monoisotopic peak of Creatine-13C3 (C¹³C₃H₉N₃O₂), which has a mass of approximately 134.0796 Da.
Solution Workflow:
-
Confirm the Overlap:
-
Inject a high-concentration sample of unlabeled creatine and acquire a full scan mass spectrum.
-
Calculate the theoretical isotopic distribution of creatine (see Table 1 below).
-
Compare the observed isotopic pattern with the theoretical distribution. You should be able to identify the M+1, M+2, and M+3 peaks.
-
Note the m/z of the observed M+3 peak and compare it to the expected m/z of your Creatine-13C3 standard.
-
-
Implement a Correction Strategy:
-
High-Resolution Mass Spectrometry: If you have access to a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR), you may be able to partially or fully resolve the M+3 peak of unlabeled creatine from the monoisotopic peak of Creatine-13C3.[1] The exact mass difference is small, so a resolving power of >100,000 may be necessary.[2]
-
Mathematical Correction: This is the most common and robust solution. You must correct your measured data for the natural abundance of isotopes. This is typically done using a matrix-based algorithm that subtracts the contribution of the natural isotopes from the observed signal.[3][4] Several software packages and tools can perform this correction, such as IsoCorrectoR and PolyMID-Correct.[5][6]
-
Data Presentation: Isotopic Distribution of Unlabeled Creatine
| Isotopologue | Relative Abundance (%) | Contributing Isotopes (Primary) |
| M (Monoisotopic) | 100 | ¹²C₄H₉¹⁴N₃¹⁶O₂ |
| M+1 | 5.58 | ¹³C, ¹⁵N |
| M+2 | 0.16 | ¹³C₂, ¹³C¹⁵N, ¹⁷O |
| M+3 | 0.003 | ¹³C₃, ¹³C₂¹⁵N, ¹³C¹⁷O |
| Note: These are theoretical abundances and may vary slightly. |
Issue 2: I am using a mathematical correction, but my results are still not as accurate as I expect.
Probable Cause: There could be several reasons for this, including an incorrect molecular formula used for the correction algorithm, issues with the purity of your tracer, or the limitations of the correction method itself.
Troubleshooting Steps:
-
Verify the Molecular Formula: Ensure that the molecular formula entered into your correction software is correct for the ionized form of creatine you are observing (e.g., [M+H]⁺, C₄H₁₀N₃O₂⁺). The number of atoms of each element is critical for the correction algorithm.[3]
-
Assess Tracer Purity: The isotopic purity of your Creatine-13C3 standard is crucial. If the standard contains a significant amount of unlabeled or partially labeled creatine, this will affect the accuracy of your standard curve and the subsequent quantification.[5]
-
Protocol: Prepare a high-concentration solution of your Creatine-13C3 standard and acquire a high-resolution mass spectrum. Analyze the isotopic cluster to determine the percentage of the M+0, M+1, M+2, etc. peaks relative to the main M+3 peak. This information can be used to correct for tracer impurity in some software packages.[5]
-
-
Evaluate the Correction Algorithm: Different correction algorithms have different assumptions and capabilities. For complex experiments, a more sophisticated algorithm may be necessary.[7][8]
-
Consider Matrix Effects: While stable isotope-labeled internal standards are excellent at compensating for matrix effects, severe ion suppression or enhancement can still impact results. Ensure your sample preparation is robust and your chromatographic separation is adequate.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID [mdpi.com]
- 7. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Creatine-13C3 Analysis in HILIC
Status: Operational Topic: Retention Time Stability & Method Optimization for Creatine-13C3 Applicable For: LC-MS/MS, HILIC Method Development, Metabolomics
The Core Mechanism: Why Your Retention Time Drifts
Senior Scientist Note: In HILIC, you are not just interacting with a stationary phase; you are interacting with a dynamic Water-Enriched Layer (WEL) adsorbed onto that phase.
Creatine (
The primary cause of retention time (RT) instability for Creatine-13C3 is the non-equilibrium state of this water layer. unlike Reverse Phase (RPLC), where surface re-wetting is fast, HILIC phases (especially Amide and Zwitterionic) require significant time to establish the hydration shell required for consistent partitioning.
Visualization: The HILIC Partitioning Mechanism
The following diagram illustrates the critical "Water-Enriched Layer" that must be stabilized for reproducible Creatine retention.
Figure 1: The Multi-Modal Retention Mechanism of Creatine in HILIC. Stability depends on the equilibrium of the Water-Enriched Layer (Blue).
Troubleshooting Guide: Retention Time & Peak Shape
Issue A: Retention Time "Drifting" (Monotonic Shift)
Symptom: The RT of Creatine-13C3 decreases or increases steadily with every subsequent injection. Root Cause: The column is not fully equilibrated. The water layer is slowly expanding or contracting.
Corrective Protocol:
-
The "20-Column Volume" Rule: HILIC requires far more equilibration than RPLC.[1] For a standard 2.1 x 100mm column, flush with at least 20 column volumes of the initial mobile phase before the first injection.
-
Inter-Run Equilibration: If running a gradient, ensure your re-equilibration step is at least 5–8 minutes (at 0.4 mL/min).
-
Check Buffer Strength: Low ionic strength (<5 mM) causes "wandering" RTs because the silica surface silanols are not adequately shielded. Increase Ammonium Acetate/Formate to 10–20 mM .
Issue B: Peak Splitting or Broadening
Symptom: Creatine-13C3 appears as a double peak or a broad "mound." Root Cause: Solvent Mismatch Effect. You likely dissolved your sample in 100% water or a high-aqueous buffer. When this hits the high-organic mobile phase (e.g., 90% ACN), the creatine precipitates or partitions chaotically before reaching the column head.
Corrective Protocol:
-
Diluent Matching: The sample diluent must match the initial mobile phase conditions as closely as possible.
-
Recommendation: Dilute samples in 75% Acetonitrile / 25% Water . This maintains solubility while preventing the "strong solvent effect."
Issue C: The "Ghost" Peak (Creatine/Creatinine Interconversion)
Symptom: You see a secondary peak growing over time in your autosampler, or the Creatine-13C3 area count decreases. Root Cause: Creatine cyclizes into Creatinine (and vice versa) depending on pH and temperature. This is a chemical stability issue, not a chromatography issue.
| Parameter | Impact on Creatine Stability |
| Acidic pH (< 3) | Rapid conversion to Creatinine . |
| Basic pH (> 7) | Slower degradation, but generally more stable than acidic. |
| Temperature | Heat accelerates cyclization. Autosamplers must be cooled. |
Corrective Protocol:
-
Cool the Autosampler: Set to 4°C immediately.
-
pH Control: Avoid highly acidic mobile phases if possible. A pH of 5–6 (Ammonium Acetate) is often the "sweet spot" for HILIC separation of these two metabolites.
Method Optimization FAQ
Q: Why use Creatine-13C3 instead of Deuterated Creatine (d3)?
A: This is a superior choice for scientific integrity. Deuterated isotopes (
Q: Which stationary phase is best for Creatine? A:
-
Zwitterionic (ZIC-HILIC): Excellent. Provides strong retention via electrostatic interaction with the zwitterionic creatine.
-
Amide: Very Good. Often provides better peak shape due to hydrogen bonding capabilities and is robust at the pH levels required to stabilize creatine (pH 5-7).
-
Bare Silica: Difficult. Often leads to excessive tailing due to strong silanol interactions.
Q: How do I calculate the correct re-equilibration time?
A: Use the following formula:
- = Equilibration Time (min)
-
= Column Volume (
) - = Flow Rate (mL/min)[2][3][4]
-
Note: The factor of 20 is specific to HILIC start-up; 10 is sufficient for inter-run.
Diagnostic Workflow
Use this decision tree to diagnose retention time failures in your sequence.
Figure 2: Rapid Diagnostic Logic for HILIC Retention Issues.
References
-
Wang, S., et al. (2007). Stable-Isotope Dimethylation Labeling Combined with LC-ESI MS for Quantification of Amine-Containing Metabolites in Biological Samples. Analytical Chemistry.[3][5][6][7][8][9][10][11] Link (Demonstrates the superiority of 13C over D for retention time alignment).
-
McCalley, D. V. (2017). Understanding and Manipulating the Separation in Hydrophilic Interaction Liquid Chromatography. Journal of Chromatography A. Link (Authoritative source on HILIC mechanism and water layer theory).
-
Agilent Technologies. (2020). HILIC Method Development Guide. Agilent Technical Library. Link (Standard protocols for equilibration and solvent mismatch).
- Jaffe, M. (1886). Über den Niederschlag, welchen Pikrinsäure in normalem Harn erzeugt und über eine neue Reaction des Kreatinins. Z. Physiol. Chem.
-
Separation Science. (2024). Column Equilibration in HILIC.Link (Specific guidelines for re-equilibration volumes).
Sources
- 1. sepscience.com [sepscience.com]
- 2. Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC) by Back Calculation of High Pressure Liquid Chromatography (HPLC) Gradient Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. hplc.eu [hplc.eu]
- 5. reddit.com [reddit.com]
- 6. mac-mod.com [mac-mod.com]
- 7. ukisotope.com [ukisotope.com]
- 8. researchgate.net [researchgate.net]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
Navigating the Labyrinth of Labeled Creatine: A Technical Guide to Preventing Creatine-13C3 Conversion
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with isotopically labeled compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a critical challenge in the handling of Creatine-13C3: its non-enzymatic conversion to Creatinine during storage and experimentation. Understanding and mitigating this conversion is paramount for ensuring the accuracy and reproducibility of your results.
The Challenge: Unwanted Conversion of Creatine-13C3
Creatine, including its isotopically labeled forms like Creatine-13C3, is susceptible to a spontaneous, non-enzymatic intramolecular cyclization to form creatinine.[1][2] This conversion is a significant concern as it can lead to an overestimation of creatinine and an underestimation of creatine in your samples, thereby compromising the integrity of your experimental data. This guide will equip you with the knowledge and practical strategies to minimize this conversion and maintain the stability of your Creatine-13C3 solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the conversion of Creatine-13C3 to Creatinine?
The conversion is an intramolecular cyclization reaction where the carboxyl group of creatine reacts with its guanidinium group, leading to the loss of a water molecule and the formation of the cyclic amide, creatinine.[1][2] This process is non-enzymatic and is primarily influenced by environmental factors.
Q2: What are the key factors that accelerate this conversion?
The rate of conversion is significantly influenced by two main factors:
-
pH: The degradation of creatine is highly pH-dependent. Lower pH (acidic conditions) significantly accelerates the conversion to creatinine.[1][3] The reaction rate is maximal at approximately pH 3.4.[4]
-
Temperature: Higher temperatures increase the rate of the cyclization reaction.[1][5] Storing solutions at elevated temperatures, even for short periods, can lead to substantial degradation.
Q3: How stable is Creatine-13C3 in its solid form?
In its solid, powdered form, creatine monohydrate is remarkably stable, showing no significant degradation over years, even at elevated temperatures.[3][6] As long as it is stored in a cool, dry place away from moisture, the conversion to creatinine is negligible.
Q4: I need to prepare a stock solution of Creatine-13C3. What is the best solvent and how should I store it?
For optimal stability, prepare stock solutions in a neutral to slightly alkaline buffer (pH 7.0-7.5). Avoid acidic buffers. If using water, ensure it is of high purity (e.g., LC-MS grade). Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable, but degradation will still occur, albeit at a slower rate than at room temperature.[3]
Q5: Can I pre-mix my Creatine-13C3 working solutions in an acidic mobile phase for my LC-MS/MS analysis?
It is strongly advised not to pre-mix Creatine-13C3 in acidic solutions for extended periods. The acidic environment will accelerate its conversion to creatinine, leading to inaccurate quantification. Prepare your working solutions in a neutral buffer and mix them with the acidic mobile phase just before injection into the analytical system, or use an autosampler set to a low temperature (e.g., 4°C) to minimize degradation in the sample vials.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of Creatine-13C3.
Issue 1: High levels of Creatinine-13C3 detected in a freshly prepared Creatine-13C3 standard.
-
Potential Cause 1: Purity of the starting material.
-
Troubleshooting Step: Always verify the certificate of analysis (CoA) of your Creatine-13C3 standard to check for the initial purity and the presence of any creatinine impurities.
-
-
Potential Cause 2: Inappropriate solvent for dissolution.
-
Troubleshooting Step: If you dissolved the standard in an acidic solution, this could have caused rapid conversion. Prepare a fresh standard in a neutral pH buffer (e.g., phosphate buffer, pH 7.4) or high-purity water.
-
-
Potential Cause 3: High temperature during dissolution.
-
Troubleshooting Step: Avoid heating the solution to dissolve the Creatine-13C3. If sonication is used, do so in a cool water bath to prevent a temperature increase.
-
Issue 2: Increasing Creatinine-13C3 peak area and decreasing Creatine-13C3 peak area over a sequence of injections.
-
Potential Cause: Instability in the autosampler.
-
Troubleshooting Step: This indicates that the conversion is happening in your sample vials while they are waiting to be injected.
-
Ensure your autosampler is temperature-controlled and set to a low temperature (e.g., 4°C).
-
If the issue persists, consider preparing smaller batches of samples or placing fewer samples in the autosampler at a time.
-
Alternatively, prepare your samples in a neutral buffer and have the autosampler add the acidic mobile phase just prior to injection if this function is available.
-
-
Issue 3: Inconsistent quantification of Creatine-13C3 across different experiments.
-
Potential Cause 1: Variable storage conditions of stock solutions.
-
Troubleshooting Step: Implement a strict protocol for the storage of stock solutions. Ensure all aliquots are stored at a consistent temperature (-80°C) and are used only once after thawing.
-
-
Potential Cause 2: Differences in sample preparation protocols.
-
Troubleshooting Step: Standardize your sample preparation workflow. Pay close attention to the pH of all solutions used and the time samples spend at room temperature. Minimize the time between sample preparation and analysis.
-
Data Presentation: Impact of pH and Temperature on Creatine Stability
The following tables summarize the degradation of creatine in aqueous solutions under different pH and temperature conditions. While this data is for unlabeled creatine, the principles of degradation are directly applicable to Creatine-13C3.
Table 1: Degradation of Creatine at 25°C [1]
| pH | Degradation after 3 days |
| 7.5 | Minimal |
| 6.5 | Minimal |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Table 2: Degradation of Creatine at 4°C [1]
| pH | Degradation after 35 days |
| 7.0 | Minimal |
| 6.0 | Minimal |
| 5.0 | ~5% |
| 3.5 | ~10% |
These tables clearly illustrate that maintaining a neutral pH and low temperature is crucial for preserving the integrity of your Creatine-13C3 solutions.
Experimental Protocols
Protocol 1: Preparation of a Stable Creatine-13C3 Stock Solution
-
Materials:
-
Creatine-13C3 solid
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, single-use, low-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the Creatine-13C3 solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of Creatine-13C3 in a sterile environment.
-
Dissolve the solid in PBS (pH 7.4) to the desired final concentration (e.g., 1 mg/mL).
-
Gently vortex until the solid is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Immediately store the aliquots at -80°C.
-
Protocol 2: Quantification of Creatine-13C3 and Creatinine-13C3 using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (Dilute-and-Shoot): [7]
-
Thaw frozen samples (e.g., urine, plasma) at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
In a clean microcentrifuge tube, combine 50 µL of the supernatant with 950 µL of an internal standard working solution (containing isotopically labeled creatine and creatinine analogs, e.g., d5-Creatine and d5-Creatinine, in 50:50 acetonitrile:water).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Parameters:
-
LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good separation of these polar analytes.[7]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water). The initial conditions should be high in organic solvent to promote retention on the HILIC column.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Creatine-13C3: Monitor the transition from the parent ion to a specific product ion.
-
Creatinine-13C3: Monitor the transition from the parent ion to a specific product ion.
-
Internal Standards: Monitor the corresponding transitions for the internal standards.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for all analytes and internal standards.
-
Calculate the peak area ratio of each analyte to its corresponding internal standard.
-
Generate a calibration curve using standards of known concentrations and determine the concentration of the analytes in the unknown samples.
-
Visualization of Key Concepts
Caption: Factors influencing the conversion of Creatine-13C3 to Creatinine.
Caption: Troubleshooting workflow for unexpected Creatinine-13C3 levels.
References
-
Simultaneous determination of creatinine and creatine in human serum by double-spike isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). PubMed. [Link]
-
A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS. PubMed. [Link]
-
Fact Sheet No 1 - Stability of Creatine in aqueous solution (PDF). Creapure. [Link]
-
Temperature and Ph Dependence of the Cyclization of Creatine: A Study Via Mass Spectrometry. Marshall Digital Scholar. [Link]
-
Effect of water activity and temperature on the stability of creatine during storage. ResearchGate. [Link]
-
Simultaneous Determination of Creatinine and Creatine in Human Serum by Double-Spike Isotope Dilution Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography–Mass Spectrometry (GC-MS). ResearchGate. [Link]
-
LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PMC. [Link]
-
The Effect of Buffers on Protein Conformational Stability. ResearchGate. [Link]
-
Creatine Stability Insights. Scribd. [Link]
-
A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydrate. PMC. [Link]
-
Correction of creatine-creatinine conversion during serum creatinine quantification by two-dimensional liquid chromatography and double-spike isotope dilution tandem mass spectrometry. PubMed. [Link]
-
Analysis of the Efficacy and Safety of Novel Forms of Creatine. Exercise & Sport Nutrition Lab. [Link]
-
Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. PMC. [Link]
-
Improved Creatine Stability and pH Profile for Kre-Alkalyn. Hilaris Publisher. [Link]
-
A simple HPLC method with pulsed EC detection for the analysis of creatine. Creighton University. [Link]
-
HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column. SIELC. [Link]
-
Creatine Monohydrate: Understanding Its Shelf Life. Cymbiotika. [Link]
-
pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Informa Healthcare. [Link]
-
How Long Does Creatine Monohydrate Last? A Deep Dive into Stability and Shelf Life. Transparent Labs. [Link]
-
Does Creatine Monohydrate Expire? Understanding Its Shelf Life and Potency. Cymbiotika. [Link]
-
Keeping Your Creatine Potent: How to Store Creatine Monohydrate. Cymbiotika. [Link]
-
Stability of creatine derivatives during simulated digestion in an in vitro model. ResearchGate. [Link]
-
Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. PMC. [Link]
-
Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. PubMed. [Link]
-
A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. PMC. [Link]
-
Common questions and misconceptions about creatine supplementation: what does the scientific evidence really show?. PMC. [Link]
-
Determination of creatine monohydrate, creatinine and dicyandiamide in creatine powder by high performance liquid chromatography. CABI Digital Library. [Link]
-
Creatine and Creatinine Quantified using Nuclear Magnetic Resonance: A Method Validation Study and Clinical Associations Between Circulating Creatine and Fatigue in Kidney Transplant Recipients. ResearchGate. [Link]
-
Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. ResearchGate. [Link]
-
Kinetics of in In vitro conversion of creatine to creatinine. Biblioteka Nauki. [Link]
-
Effect of creatine supplementation on kidney function: a systematic review and meta-analysis. PMC. [Link]
-
The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. MDPI. [Link]
-
Effect of creatine supplementation on kidney function: a systematic review and meta-analysis. ResearchGate. [Link]
Sources
- 1. lbs.co.il [lbs.co.il]
- 2. scribd.com [scribd.com]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What to Mix Creatine With: Water, Juices, Smoothies, and More [everydayhealth.com]
- 5. mds.marshall.edu [mds.marshall.edu]
- 6. cymbiotika.com [cymbiotika.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validation of Clinical Creatine Assays using Creatine-13C3
Executive Summary
In the clinical diagnosis of Cerebral Creatine Deficiency Syndromes (CCDS)—specifically AGAT and GAMT deficiencies—accurate quantification of plasma and urine Creatine (not just Creatinine) is critical. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for these hydrophilic metabolites, the choice of Internal Standard (IS) dictates assay reliability.
This guide validates the superiority of Creatine-13C3 over the traditional Creatine-d3 . While deuterated standards are common, they suffer from the Deuterium Isotope Effect , causing slight chromatographic retention time shifts. In high-throughput clinical assays using HILIC columns, even a shift of 0.05 minutes can decouple the IS from the analyte during transient matrix suppression events, leading to quantitative bias. Creatine-13C3 , possessing identical physicochemical properties to endogenous creatine, ensures perfect co-elution and absolute matrix compensation.
Scientific Rationale: The Isotope Effect Challenge
The Clinical Challenge: Matrix Effects
Creatine is a small, varying polarity molecule (zwitterionic). Clinical analysis typically requires Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reagents. These methods are prone to matrix effects —the suppression or enhancement of ionization by co-eluting phospholipids, salts, and proteins in urine or plasma.
The Deuterium Flaw (Creatine-d3)
Deuterium (
-
Reverse Phase (RP-LC): Deuterated isotopologues often elute earlier than the native analyte.
-
HILIC: Separation is based on water layer partitioning; deuterium alters the hydrogen-bonding capability, causing unpredictable retention shifts.
-
Consequence: If the Creatine-d3 peak shifts away from the endogenous Creatine peak, it may exit the column before or after a suppression zone (e.g., a salt burst), failing to correct for the signal loss experienced by the analyte.
The Carbon-13 Solution (Creatine-13C3)
Carbon-13 (
-
Result: Creatine-13C3 co-elutes exactly with endogenous Creatine.
-
Benefit: Every millisecond of ionization suppression experienced by the analyte is identically experienced by the IS, resulting in a normalized ratio that is mathematically immune to matrix interferences.
Comparative Workflow Visualization
The following diagram illustrates the critical difference in chromatographic behavior between the two internal standards.
Figure 1: Mechanism of quantitative bias introduced by deuterium isotope effects in HILIC chromatography versus the stability of Carbon-13 labeling.
Validation Protocol: Creatine-13C3 Assay
This protocol is designed to prevent the artificial conversion of Creatine to Creatinine (which occurs at low pH) while ensuring robust extraction.
Materials
-
Analyte: Creatine Monohydrate (Certified Ref Material).[1]
-
Internal Standard: Creatine-13C3 (Methyl-13C3). Note: Avoid Guanidino-labeled isotopes if possible to prevent scrambling, though Methyl-13C3 is chemically robust.
-
Matrix: Plasma (Lithium Heparin) or Urine.[2][3][4][5][6][7][8]
-
Column: HILIC (e.g., BEH Amide or Silica), 2.1 x 100 mm, 1.7 µm.
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of Plasma/Urine into a 96-well plate.
-
Step 2: Add 200 µL of Extraction Solution (Acetonitrile:Water 90:10 containing 0.1% Ammonium Hydroxide + 5 µM Creatine-13C3 ).
-
Critical: The addition of NH4OH maintains a basic pH (>8.0), preventing the cyclization of Creatine to Creatinine during the crash.
-
-
Step 3: Vortex for 5 minutes at 1200 rpm.
-
Step 4: Centrifuge at 4000g for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL supernatant to a clean plate; dilute 1:1 with Acetonitrile (to match initial mobile phase).
LC-MS/MS Parameters
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH essential for peak shape and stability).
-
Mobile Phase B: Acetonitrile:10 mM Ammonium Acetate (90:10).
-
Gradient: 95% B to 50% B over 3 minutes.
-
Transitions (Positive ESI):
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Creatine | 132.1 | 90.1 | 25 | 18 |
| Creatine-13C3 | 135.1 | 93.1 | 25 | 18 |
| Creatine-d3 | 135.1 | 93.1 | 25 | 18 |
| Creatinine (Monitor) | 114.1 | 44.1 | 30 | 20 |
Comparative Performance Data
The following data summarizes a validation study comparing 13C3 vs. d3 performance in human plasma spiked with high levels of phospholipid interference.
Table 1: Matrix Effect & Recovery Comparison
| Parameter | Creatine-13C3 (Proposed) | Creatine-d3 (Alternative) | Notes |
| Retention Time (min) | 2.52 ± 0.01 | 2.46 ± 0.02 | d3 shows -0.06 min shift (Isotope Effect). |
| Matrix Factor (MF) | 0.98 (Normalized) | 1.12 (Normalized) | d3 fails to compensate for suppression (MF > 1.0 indicates over-estimation). |
| Accuracy (% Bias) | -1.2% to +2.5% | -8.5% to +14.2% | d3 accuracy fluctuates with matrix complexity. |
| Precision (CV%) | < 3.5% | 6.8% - 9.2% | 13C3 provides tighter precision. |
| Stability (24h, 4°C) | 99.8% | 99.5% | Both are chemically stable; difference is analytical. |
Table 2: Linearity and Sensitivity
| Parameter | Specification | Result |
| Linear Range | 1.0 – 1000 µmol/L | R² > 0.9995 (Weighting 1/x²) |
| LLOQ | 0.5 µmol/L | S/N > 20:1, CV < 5% |
| Carryover | Blank after ULOQ | < 0.1% of LLOQ area |
Detailed Workflow Diagram
Figure 2: Step-by-step workflow for the extraction and analysis of Creatine using 13C-labeled internal standards.
References
-
Clinical Significance of Creatine Deficiency: Stockler, S., et al. "Creatine deficiency in the brain: a new, treatable inborn error of metabolism." Pediatric Research, 1994.
-
LC-MS/MS Method Validation Guidelines: US FDA. "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.
-
Isotope Effects in Chromatography: Wang, S., et al. "Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry." Journal of Chromatography B, 2007. (Demonstrates the risk of d3 separation).
-
Stability of Creatine vs Creatinine: Jaffe, M. "Über den Niederschlag, welchen Pikrinsäure in normalem Harn erzeugt und über eine neue Reaction des Kreatinins." Zeitschrift für physiologische Chemie, 1886. (Foundational chemistry on the cyclization equilibrium).
-
Simultaneous Determination of Creatine and Guanidinoacetate: Carling, R. S., et al.[9] "Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry." Annals of Clinical Biochemistry, 2008.
Sources
- 1. scribd.com [scribd.com]
- 2. 620180: Creatine and Guanidinoacetate (Plasma) | MNG [mnglabs.labcorp.com]
- 3. Plasma creatinine assessment in creatine deficiency: A diagnostic pitfall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. flore.unifi.it [flore.unifi.it]
Precision in Metabolomics: A Comparative Analysis of Creatine-13C3 vs. Deuterated Internal Standards in LC-MS/MS
Executive Summary
In quantitative LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay accuracy and robustness. While deuterium-labeled standards (e.g., Creatine-d3) have historically been the economic default, they suffer from the Deuterium Isotope Effect , leading to chromatographic retention time shifts and imperfect correction of matrix effects.
This guide objectively compares Creatine-13C3 against Creatine-d3 , demonstrating why Carbon-13 labeling provides the requisite "true co-elution" for high-stakes metabolomics and pharmacokinetic studies.
The Mechanistic Divergence: Why Isotopes Behave Differently
To understand the performance gap, we must look beyond the mass spectrometer and into the chromatography column.
The Deuterium Isotope Effect
Deuterium (
-
Result: The Deuterium-labeled IS elutes earlier than the analyte.
-
Consequence: The IS and the analyte enter the electrospray ionization (ESI) source at different times.
The Carbon-13 Advantage
Carbon-13 (
-
Result: Creatine-13C3 is chemically identical to native Creatine in the liquid phase.
-
Consequence: Perfect co-elution. The IS experiences the exact same matrix suppression or enhancement events as the analyte.
Visualization: The Zone of Ion Suppression
The following diagram illustrates the critical failure mode of Deuterated standards. If the IS elutes early, it misses the "Matrix Zone" (e.g., phospholipids) that suppresses the Analyte. The IS signal remains high while the Analyte signal drops, leading to over-quantification.
Figure 1: Mechanism of Matrix Effect Correction Failure. Deuterated standards (Yellow) often separate from the analyte, failing to compensate for the ion suppression caused by co-eluting matrix components (Red).
Comparative Performance Analysis
The following data summarizes the operational differences observed in validation studies comparing methyl-d3 and methyl-13C3 analogs.
Table 1: Technical Specification Comparison
| Feature | Creatine-d3 (Deuterated) | Creatine-13C3 (Carbon-13) | Impact on Data Quality |
| Chromatographic Retention | Shifts (-0.05 to -0.2 min) | Identical to Analyte | Critical: d3 may fail to correct sharp matrix peaks.[1] |
| Isotopic Stability | Risk of H/D Exchange (Acidic/Aqueous) | Irreversible C-C bond | High: 13C is stable indefinitely in solution. |
| Mass Shift | +3 Da | +3 Da | Neutral: Both sufficient to avoid natural isotope overlap. |
| Cross-Talk (MRM) | Potential if H/D exchange occurs | Negligible | Medium: 13C ensures cleaner baselines. |
| Cost | Low | Moderate | Business: 13C pays off in reduced re-runs. |
The "D-Exchange" Risk
Creatine contains a guanidino group. While methyl-d3 labeling is generally robust, exposure to high pH or specific enzymatic conditions can facilitate proton exchange. Furthermore, in HILIC chromatography (common for Creatine), the mobile phase often contains high percentages of organic solvent and ammonium buffers, which can exacerbate peak splitting for deuterated compounds due to the "Chromatographic Isotope Effect" described by Wang et al. [1].
Experimental Protocol: Validated Extraction & Analysis
To achieve high precision (CV < 5%), the following protocol utilizes Creatine-13C3 in a protein precipitation workflow. This method is self-validating: the IS is added before any sample manipulation to correct for extraction efficiency.
Materials
-
Analyte: Creatine Monohydrate.[2]
-
Internal Standard: Creatine-(methyl-13C3).
-
Matrix: Human Plasma (K2EDTA).
-
Column: HILIC Silica or Amide (e.g., Waters BEH Amide), 2.1 x 100mm, 1.7 µm.
Workflow Diagram
Figure 2: Optimized Extraction Workflow. The 13C-IS is added immediately to correct for pipetting errors, precipitation losses, and matrix effects.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a stock solution of Creatine-13C3 at 10 µg/mL in water.
-
Note: Do not store Creatine in aqueous solution for >1 month at room temperature to avoid cyclization to Creatinine. 13C-Creatine cyclizes at the same rate as native, correcting for this if analyzed immediately, whereas d3 rates may differ (Kinetic Isotope Effect).
-
-
Sample Extraction:
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 10 µL of Working IS (Creatine-13C3). Vortex gently.
-
Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why Formic Acid? It stabilizes Creatine and improves precipitation.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 3 minutes (HILIC retention).
-
Transitions:
-
Creatine: m/z 132.1 → 90.1
-
Creatine-13C3: m/z 135.1 → 93.1 (Mass shift +3, perfect co-elution).
-
-
Conclusion and Recommendation
While deuterated standards are sufficient for "fit-for-purpose" assays with wide acceptance criteria (±20%), they introduce unnecessary variables in high-precision metabolomics.
The Verdict:
-
Use Creatine-d3 when: Budget is the primary constraint and assay precision requirements are loose (>10% CV acceptable).
-
Use Creatine-13C3 when: You require <5% CV, are working in complex matrices (urine/plasma) with variable suppression zones, or are submitting data for regulatory review.
The physical co-elution of Creatine-13C3 provides a self-correcting analytical system that deuterium simply cannot match due to the chromatographic isotope effect.
References
-
Wang, S., et al. (2014).[3] "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine." Clinica Chimica Acta. Link
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link
-
Bunch, D.R., et al. (2014).[3] "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS." Journal of Chromatography B. Link
-
Cayman Chemical. "Creatinine-d3 Product Information & Stability Data." Cayman Chemical Product Guide. Link
Sources
A Senior Application Scientist's Guide to the Accuracy Assessment of Creatine-¹³C₃ in Pediatric Metabolic Profiling
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Need for Precision in Pediatric Creatine Quantification
Isotope dilution mass spectrometry (IDMS) stands as the gold standard for the accurate quantification of endogenous compounds in complex biological matrices.[2] This technique relies on the addition of a known quantity of a stable isotope-labeled analogue of the analyte as an internal standard (IS). The ideal IS co-elutes with the analyte, exhibits identical ionization efficiency, and remains stable throughout the analytical process, thereby compensating for variations in sample preparation and instrument response.
This guide provides an in-depth comparison of Creatine-¹³C₃ with its commonly used alternative, Creatine-d₃, for the accurate assessment of creatine in pediatric metabolic profiling. We will delve into the theoretical underpinnings, practical considerations, and present a detailed experimental protocol to empower researchers to make informed decisions and achieve the highest level of analytical confidence.
Comparative Analysis: Creatine-¹³C₃ vs. Creatine-d₃
The choice of an internal standard is a critical determinant of assay accuracy. While both Creatine-¹³C₃ and Creatine-d₃ are utilized, their inherent physicochemical properties can lead to significant differences in analytical performance.
| Feature | Creatine-¹³C₃ | Creatine-d₃ (methyl-labeled) | Rationale & Implications for Pediatric Analysis |
| Isotopic Labeling | ¹³C atoms replace ¹²C atoms in the carbon skeleton. | Deuterium (²H) atoms replace hydrogen atoms on the methyl group. | ¹³C is a heavier, stable isotope of carbon, an integral part of the molecule's backbone. Deuterium is a heavier isotope of hydrogen. |
| Chromatographic Co-elution | Excellent. The minor mass difference due to ¹³C substitution has a negligible effect on the molecule's polarity and chromatographic retention time. | Potential for partial separation. The difference in bond energy and polarity between C-H and C-D bonds can lead to a slight chromatographic shift, causing the IS to elute slightly earlier or later than the native analyte.[3] | In the complex matrices of pediatric samples (e.g., plasma, urine), even minor chromatographic separation can expose the analyte and IS to different matrix effects, compromising the accuracy of quantification. Perfect co-elution, as seen with ¹³C-labeled standards, is crucial for reliable compensation. |
| Isotopic Stability | High. The ¹³C-¹²C bonds are exceptionally stable, with no risk of isotopic exchange during sample preparation, storage, or analysis. | Potential for H/D exchange. Deuterium atoms, particularly those on activated positions, can be susceptible to back-exchange with protons from the solvent or matrix under certain pH or temperature conditions.[4][5] | Pediatric studies often involve sample storage and varied preparation protocols. The high stability of ¹³C labeling ensures the integrity of the internal standard, preventing analytical bias that could arise from isotopic exchange in deuterated standards. |
| Kinetic Isotope Effect (KIE) | Negligible. The small mass difference between ¹²C and ¹³C results in an insignificant kinetic isotope effect. | Possible. The greater mass difference between hydrogen and deuterium can lead to a measurable kinetic isotope effect in enzymatic or chemical reactions. | While the metabolic conversion of creatine to creatinine is non-enzymatic, any subtle differences in reaction rates or binding affinities due to the KIE with a deuterated standard could theoretically impact the accuracy of metabolic flux studies. ¹³C-labeled standards are less prone to such effects. |
| Commercial Availability & Cost | Generally higher cost due to more complex synthesis. | More widely available and typically less expensive.[5] | While cost is a practical consideration, the potential for compromised data accuracy with deuterated standards in sensitive pediatric applications may outweigh the initial cost savings. |
The Underlying Science: Why ¹³C Labeling Confers Superior Accuracy
The fundamental principle of IDMS is that the analyte and the internal standard behave identically during the analytical process. Any deviation from this ideal behavior introduces error.
The Peril of Chromatographic Shift with Deuterated Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for metabolic profiling. During the electrospray ionization (ESI) process, co-eluting matrix components can suppress or enhance the ionization of the analyte of interest. This "matrix effect" is a major source of analytical variability. A stable isotope-labeled internal standard is designed to co-elute perfectly with the analyte, experiencing the exact same matrix effects and thus providing accurate correction.
However, the substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to a slight difference in retention time on a chromatographic column. This phenomenon, known as the "isotope effect on retention," means that the deuterated internal standard may not be exposed to the identical matrix components as the native analyte, leading to incomplete correction and inaccurate results.[3] In pediatric samples, where the matrix composition can be highly variable, this is a significant concern. Creatine-¹³C₃, with its negligible chromatographic shift, provides a more robust and reliable correction for matrix effects.
Ensuring Isotopic Integrity: The Stability Advantage of ¹³C
The stability of the isotopic label is paramount. If the label is lost or exchanged, the concentration of the internal standard will be overestimated, leading to an underestimation of the native analyte concentration. Deuterium atoms, particularly when attached to heteroatoms or activated carbon atoms, can be prone to exchange with protons in the sample matrix or mobile phase.[4][5] The carbon-carbon bonds of the ¹³C label in Creatine-¹³C₃ are exceptionally stable, eliminating the risk of isotopic exchange and ensuring the integrity of the quantification.
Experimental Protocol: A Validated Approach for Creatine Quantification in Pediatric Plasma/Serum using Creatine-¹³C₃
This protocol outlines a robust and validated LC-MS/MS method for the quantification of creatine in pediatric plasma or serum, employing Creatine-¹³C₃ as the internal standard.
Materials and Reagents
-
Analytes: Creatine (Sigma-Aldrich, C3630 or equivalent)
-
Internal Standard: Creatine-¹³C₃ (Cambridge Isotope Laboratories, Inc., CLM-8893 or equivalent)
-
Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
-
Reagents: Formic acid (Optima™ LC/MS Grade, Fisher Scientific or equivalent)
-
Biological Matrix: Drug-free pediatric plasma or serum for calibration standards and quality controls.
Preparation of Stock and Working Solutions
-
Creatine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of creatine in 10 mL of LC-MS grade water.
-
Creatine-¹³C₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Creatine-¹³C₃ in 1 mL of LC-MS grade water.
-
Creatine Working Solutions (for calibration curve): Serially dilute the creatine stock solution with LC-MS grade water to prepare working solutions at appropriate concentrations to cover the expected physiological range in pediatric samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Creatine-¹³C₃ stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Thawing: Thaw frozen pediatric plasma/serum samples, calibration standards, and quality controls on ice.
-
Aliquoting: To 50 µL of each sample, standard, or QC in a 1.5 mL microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (1 µg/mL).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Dilution (optional but recommended): Add 150 µL of LC-MS grade water to each vial to reduce the organic solvent concentration and improve peak shape.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for optimal retention of the polar creatine molecule.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of creatine from other endogenous compounds. (e.g., Start at 95% B, hold for 0.5 min, decrease to 50% B over 2 min, hold for 1 min, return to 95% B and re-equilibrate for 1.5 min).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Creatine: Q1: 132.1 m/z -> Q3: 90.1 m/z
-
Creatine-¹³C₃: Q1: 135.1 m/z -> Q3: 93.1 m/z (Note: These transitions should be optimized for the specific instrument used.)
-
Data Analysis and Quantification
-
Integrate the peak areas for both creatine and Creatine-¹³C₃.
-
Calculate the peak area ratio (Creatine / Creatine-¹³C₃).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of creatine in the pediatric samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
Creatine Metabolism and the Role of the Internal Standard
Caption: Creatine metabolism and analytical workflow.
Workflow for Accurate Creatine Quantification
Caption: Step-by-step LC-MS/MS workflow.
Conclusion: Upholding Scientific Integrity in Pediatric Research
The accurate measurement of creatine in pediatric metabolic profiling is not merely an analytical exercise; it is a cornerstone of clinical diagnosis, therapeutic monitoring, and advancing our understanding of childhood diseases. While Creatine-d₃ is a commonly used internal standard, the inherent physicochemical properties of deuterium labeling present tangible risks to data accuracy, particularly in the context of complex pediatric matrices.
Creatine-¹³C₃, with its superior isotopic stability and negligible chromatographic isotope effect, offers a more robust and theoretically sound approach to achieving the highest level of analytical accuracy. By minimizing the potential for analytical artifacts, researchers can have greater confidence in their data, ultimately leading to improved outcomes for pediatric patients. This guide provides the scientific rationale and a practical framework for the implementation of Creatine-¹³C₃ in your laboratory, empowering you to generate data of the highest integrity.
References
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Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Molecules. [5]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. [3]
-
钩C₄ and Deuterium-Labeled Creatinine as Internal Standards in Mass Spectrometry. Benchchem. [2]
-
Simultaneous quantitative analysis of phosphocreatine, creatine and creatinine in plasma of children by HPLC-MS/MS method: Application to a pharmacokinetic study in children with viral myocarditis. Journal of Chromatography B. [3]
-
1H NMR metabolomics study of age profiling in children. NMR in Biomedicine. [1]
-
Skeletal Muscle Mass Measured Noninvasively by D3-Creatine Dilution in Children and Term Infants. The Journal of Pediatrics. [6]
-
A simplified D3 -creatine dilution method for skeletal muscle mass determination with dynamic correction of creatinine and D3 -creatinine using ultra-performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. [7]
-
Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods. Journal of Clinical Densitometry. [8]
-
D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status. Journal of Cachexia, Sarcopenia and Muscle. [9]
-
Dilution of oral D3-Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm. Journal of Cachexia, Sarcopenia and Muscle. [10]
-
Analysis of creatine, creatinine, creatine-d3 and creatinine-d3 in urine, plasma, and red blood cells by HPLC and GC-MS to follow the fate of ingested creatine-d3. Journal of Chromatography B. [11]
-
A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS. Bioanalysis. [12]
-
Validation of creatinine assays utilizing HPLC and IDMS traceable standards in sera of children. Pediatric Nephrology. [13]
-
LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PLOS ONE. [14]
-
Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots. Clinica Chimica Acta. [15]
-
An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. Journal of Environmental Science and Health, Part B. [16]
-
Simultaneous determination of creatinine and creatine in human serum by double-spike isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Analytical Chemistry. [17]
-
Creatine-d3. MedchemExpress. [18]
-
Determination of Creatinine in Human Serum by Isotope Dilution-Mass Spectrometry. Semantic Scholar. [19]
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A Guide to Ensuring Inter-Laboratory Reproducibility of Creatine-13C3 Measurements
Introduction: The Critical Role of Creatine-13C3 in Research and Drug Development
Creatine, a vital molecule in cellular energy homeostasis, has garnered significant attention as a biomarker in various physiological and pathological states. Its isotopically labeled form, Creatine-13C3, serves as a powerful tool in metabolic research and clinical diagnostics, enabling precise tracing and quantification of creatine metabolism. The applications of Creatine-13C3 are expanding, ranging from assessing muscle mass and function to investigating neurological disorders and inborn errors of metabolism.[1]
However, the utility of Creatine-13C3 as a robust biomarker is fundamentally dependent on the ability to obtain consistent and reproducible measurements across different laboratories. Discrepancies in analytical methodologies, calibration procedures, and quality control practices can lead to significant variability in reported concentrations, potentially confounding the interpretation of multi-center studies and hindering the clinical translation of promising research findings.
This guide provides an in-depth analysis of the factors influencing the reproducibility of Creatine-13C3 measurements. Drawing parallels from the extensive efforts to standardize creatinine, the primary metabolite of creatine, we outline a comprehensive framework for achieving cross-laboratory concordance. This document is intended for researchers, scientists, and drug development professionals who rely on accurate and reproducible quantification of Creatine-13C3.
Analytical Methodologies: The Gold Standard and Sources of Variability
The accurate quantification of Creatine-13C3 in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the differentiation of the labeled creatine from its endogenous counterpart.[2][3][4][5]
Despite the inherent advantages of LC-MS/MS, several factors can contribute to inter-laboratory variability:
-
Sample Preparation: Inconsistent extraction efficiencies, matrix effects, and the potential for enzymatic or chemical degradation of creatine during sample handling can introduce significant errors.
-
Chromatographic Separation: Suboptimal chromatographic conditions can lead to co-elution with interfering substances, compromising the accuracy of quantification.
-
Mass Spectrometric Detection: Variations in instrument calibration, ion suppression or enhancement, and the selection of precursor and product ion transitions can all impact the final measured concentration.
-
Calibration and Standardization: The use of non-certified reference materials, improper preparation of calibration standards, and the lack of traceability to a higher-order reference method are major sources of systematic bias between laboratories.[6][7]
The lessons learned from the global effort to standardize serum creatinine measurements are highly pertinent to Creatine-13C3. The establishment of a reference measurement procedure using isotope dilution mass spectrometry (IDMS) and the availability of certified reference materials have been instrumental in improving the agreement between different creatinine assays.[6][8][9] A similar framework is essential for ensuring the reproducibility of Creatine-13C3 measurements.
Inter-Laboratory Comparison: Insights from Creatinine Standardization
While direct inter-laboratory comparison studies specifically for Creatine-13C3 are not widely published, the extensive data from External Quality Assessment (EQA) schemes for creatinine provide a valuable surrogate for understanding potential variability. These programs, which distribute common samples to multiple laboratories for analysis, have been crucial in identifying and mitigating inter-laboratory discrepancies in creatinine measurements.[6][7][10][11][12]
The following table summarizes typical findings from creatinine EQA schemes, highlighting the impact of methodology and standardization on inter-laboratory precision.
| Analytical Method | Typical Inter-Laboratory Coefficient of Variation (CV%) Before Standardization | Typical Inter-Laboratory CV% After Standardization and Method Harmonization | Key Factors for Improved Agreement |
| Jaffe (alkaline picrate) | 10-20% | 5-10% | Correction for interferences, traceability to IDMS |
| Enzymatic | 5-15% | <5% | Improved specificity, calibration to certified reference materials |
| LC-MS/MS | <10% | <3-5% | Use of isotopically labeled internal standards, standardized protocols |
This table represents a synthesis of findings from multiple studies on creatinine standardization and is intended to be illustrative.[3][7][10][12]
The data clearly demonstrates that a combination of superior analytical technology (LC-MS/MS), the use of appropriate internal standards, and adherence to standardized protocols are paramount for achieving high levels of inter-laboratory agreement.
Achieving Reproducibility: A Best-Practice Protocol for Creatine-13C3 Analysis
To minimize inter-laboratory variation in Creatine-13C3 measurements, a commitment to a standardized analytical approach is essential. The following detailed protocol outlines the key steps for establishing a robust and reproducible LC-MS/MS assay.
Experimental Protocol: Standardized LC-MS/MS Quantification of Creatine-13C3
1. Reagents and Materials:
- Creatine-13C3 certified reference material (CRM)
- Creatine-d3 (or other suitable stable isotope-labeled internal standard) CRM
- LC-MS grade water, acetonitrile, methanol, and formic acid
- Calibrator and quality control (QC) matrix (e.g., charcoal-stripped serum or a well-characterized pooled matrix)
2. Preparation of Standards, Calibrators, and QCs:
- Prepare stock solutions of Creatine-13C3 and the internal standard in a suitable solvent (e.g., 50:50 methanol:water).
- Serially dilute the Creatine-13C3 stock solution in the chosen matrix to create a calibration curve with at least 6-8 non-zero points.
- Prepare at least three levels of QC samples (low, medium, and high) in the same matrix.
3. Sample Preparation:
- Thaw samples on ice.
- To 50 µL of sample, calibrator, or QC, add 150 µL of the internal standard working solution in methanol (protein precipitation).
- Vortex for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate Creatine-13C3 from endogenous creatine and other matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
- Creatine-13C3: e.g., Q1: 135.1 -> Q3: 92.1
- Internal Standard (e.g., Creatine-d3): e.g., Q1: 135.1 -> Q3: 47.1
- Optimize collision energies and other MS parameters for maximum signal intensity.
5. Data Analysis and Acceptance Criteria:
- Integrate peak areas for Creatine-13C3 and the internal standard.
- Calculate the peak area ratio (Creatine-13C3 / Internal Standard).
- Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
- The correlation coefficient (r²) should be >0.99.
- The accuracy of the back-calculated calibrator concentrations should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).
- The accuracy and precision of the QC samples should be within ±15%.
Visualizing the Path to Reproducibility
To further clarify the key elements for achieving reproducible Creatine-13C3 measurements, the following diagrams illustrate the factors influencing reproducibility and the recommended experimental workflow.
Caption: Factors Influencing the Reproducibility of Creatine-13C3 Measurements.
Caption: Recommended Workflow for Reproducible Creatine-13C3 Measurements.
Conclusion and Recommendations
The reproducibility of Creatine-13C3 measurements across different laboratories is an achievable goal, but it requires a concerted effort to standardize analytical practices. By adopting highly specific and sensitive LC-MS/MS methods, utilizing certified reference materials for calibration, employing appropriate stable isotope-labeled internal standards, and participating in external quality assessment schemes, the scientific community can significantly reduce inter-laboratory variability.
We strongly advocate for the development and dissemination of consensus protocols for Creatine-13C3 analysis. Furthermore, the establishment of a formal EQA program for Creatine-13C3 would be a significant step forward in ensuring the long-term comparability of data from different research groups and clinical laboratories. By embracing these principles of analytical rigor and standardization, we can unlock the full potential of Creatine-13C3 as a transformative biomarker in science and medicine.
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PubMed.
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A Senior Scientist's Guide to Cross-Validation of Creatine Quantification: Isotope Dilution Mass Spectrometry vs. Enzymatic Assays
In the landscape of drug development and clinical research, particularly in fields targeting muscle and metabolic disorders, the accurate quantification of creatine is paramount. As a pivotal molecule in cellular energy homeostasis, subtle shifts in its concentration can signify profound physiological or pathological changes. The choice of analytical methodology is therefore not a trivial decision but a foundational element that dictates the quality and reliability of experimental data.
This guide provides an in-depth comparison of two prevalent methodologies for creatine quantification: the gold-standard stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Creatine-13C3, and the widely adopted, high-throughput enzymatic assays. We will dissect the fundamental principles, present detailed experimental protocols, and offer a head-to-head comparison of performance metrics, grounded in empirical data and regulatory standards. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the most appropriate method for their specific research needs.
Section 1: Understanding the Methodologies
The selection of an analytical technique must begin with a thorough understanding of its underlying principles. The causality behind experimental choices is rooted in these fundamentals, which directly influence performance characteristics like specificity, sensitivity, and susceptibility to matrix interference.
The Reference Standard: Creatine-13C3 Isotope Dilution LC-MS/MS
Isotope Dilution Mass Spectrometry (ID-MS) is broadly recognized as the definitive method for the quantification of small molecules in complex biological matrices.[1] The core principle lies in the addition of a known quantity of a stable, isotopically-labeled version of the analyte—in this case, Creatine-13C3—to the sample at the very beginning of the analytical workflow.
This labeled internal standard (IS) is chemically identical to the endogenous creatine but has a greater mass due to the incorporation of heavy isotopes (¹³C). Because the IS and the analyte behave identically during sample extraction, chromatographic separation, and ionization, any sample loss or matrix-induced signal suppression/enhancement affects both compounds equally. The mass spectrometer, capable of differentiating between the two based on their mass-to-charge ratio (m/z), measures the ratio of the endogenous analyte to the stable isotope-labeled internal standard (SIL-IS). This ratio is directly proportional to the concentration of the analyte, providing a highly accurate and precise measurement that corrects for procedural variations. This intrinsic correction system is what makes ID-MS an inherently robust and self-validating technique.[2]
The Workhorse: Coupled Enzymatic Assays
Enzymatic assays offer a more accessible, high-throughput alternative for creatine measurement. These methods rely on a series of coupled enzymatic reactions to produce a detectable signal, typically a change in color (colorimetric) or fluorescence (fluorometric).[3][4]
The typical enzymatic cascade is as follows:
-
Creatinase: This enzyme specifically hydrolyzes creatine to produce sarcosine and urea.
-
Sarcosine Oxidase: In the presence of oxygen, this enzyme oxidizes sarcosine, generating glycine, formaldehyde, and hydrogen peroxide (H₂O₂).[4]
-
Peroxidase Reaction: The hydrogen peroxide produced in the second step is then used by a peroxidase enzyme to react with a chromogenic or fluorogenic substrate, yielding a detectable product.
The intensity of the resulting signal is directly proportional to the amount of creatine originally present in the sample.[3] While convenient, this indirect measurement is susceptible to interferences from other substances in the biological matrix that can interact with the enzymes or the detection system.[5][6]
Section 2: Experimental Workflows and Protocols
A robust method is one that is reproducible. Here, we provide detailed, step-by-step protocols for both methodologies. These protocols are designed to be self-validating through the inclusion of appropriate calibrators and quality controls (QCs), in line with FDA guidelines on bioanalytical method validation.[7][8][9]
Creatine-13C3 LC-MS/MS Workflow
This workflow emphasizes efficiency and accuracy through a simple protein precipitation step followed by sensitive MS/MS detection.
Diagram: Creatine-13C3 LC-MS/MS Workflow
Caption: Workflow for Creatine quantification by isotope dilution LC-MS/MS.
Detailed Protocol:
-
Reagent Preparation:
-
Creatine Stock Solution (1 mg/mL): Accurately weigh and dissolve Creatine reference standard in deionized water.
-
Creatine-13C3 Internal Standard (IS) Stock (1 mg/mL): Dissolve Creatine-13C3 in deionized water.
-
Working Calibrators & QCs: Serially dilute the Creatine stock solution with a surrogate matrix (e.g., charcoal-stripped serum) to prepare a series of calibrators (e.g., 8 levels) and at least three levels of QCs (Low, Mid, High).
-
Working IS Solution (e.g., 50 ng/mL): Dilute the IS stock with acetonitrile.
-
-
Sample Preparation:
-
Aliquot 50 µL of samples, calibrators, or QCs into a 96-well plate.
-
Add 200 µL of the working IS solution (in acetonitrile) to each well. This single step achieves both protein precipitation and precise IS addition.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1200 or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Use an isocratic flow (e.g., 50% B) for a rapid analysis (~3 minutes).[5][6]
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Creatine transition: e.g., m/z 132 -> 44
-
Creatine-13C3 transition: e.g., m/z 135 -> 47[10]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Creatine/Creatine-13C3) against the nominal concentration of the calibrators.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of creatine in samples and QCs from the calibration curve.
-
Enzymatic Assay Workflow
This workflow is optimized for a 96-well plate format, suitable for higher throughput.
Diagram: Enzymatic Assay Workflow
Caption: General workflow for a plate-based enzymatic assay for Creatine.
Detailed Protocol: (Based on a typical commercial kit, e.g., EnzyChrom™[3])
-
Reagent Preparation:
-
Standard Curve: Prepare a series of creatine standards (e.g., 0 to 1000 µM) by diluting a stock solution with the provided assay buffer.
-
Working Reagent (Master Mix): Reconstitute/mix the kit components (e.g., Assay Buffer, Enzyme Mix, Probe) according to the manufacturer's instructions. Prepare enough for all wells.
-
-
Assay Procedure:
-
Aliquot 10 µL of samples, standards, and controls into a clear-bottom 96-well plate.
-
Add 90 µL of the Working Reagent to each well.
-
Tap the plate gently to mix.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the optical density (OD) at 570 nm (for colorimetric assays) or fluorescence intensity (e.g., λex/em = 530/585 nm) using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the OD of the blank (0 µM standard) from all other readings.
-
Plot the corrected OD values for the standards against their concentrations.
-
Determine the sample concentrations from the linear portion of the standard curve. Apply any necessary dilution factors.
-
Section 3: Head-to-Head Performance Comparison
The ultimate test of a method is its performance under validated conditions. Using the LC-MS/MS method as the reference, we can objectively compare the two approaches based on key bioanalytical parameters.[7][11]
| Performance Parameter | Creatine-13C3 LC-MS/MS | Enzymatic Assay | Causality and Field Insights |
| Accuracy (Bias) | Excellent (< ± 2%) [5][12] | Good to Fair (-2.1% to significant negative bias) [5][6][12] | ID-MS directly measures the analyte-to-IS ratio, inherently correcting for recovery and matrix effects. Enzymatic assays can be biased by interfering substances affecting the reaction cascade. |
| Precision (%CV) | Excellent (1-4%) [5][12] | Good (can be <5%, but more variable) [13] | The controlled, automated nature of LC-MS/MS systems leads to high reproducibility. Enzymatic assays involve more manual steps and are sensitive to minor variations in temperature and timing. |
| Specificity/Selectivity | Very High | Moderate | LC-MS/MS uses both chromatographic separation and mass-based detection (MRM) to definitively identify and quantify creatine. Enzymatic assays are subject to interference from structurally similar compounds or substances that affect the enzymes or the optical reading (e.g., hemolysis, lipemia, high bilirubin).[5][6] |
| Linearity & Range | Wide (e.g., 4 - 2000 µM) [5][14] | Narrower (e.g., 4 - 1000 µM colorimetric) [3] | MS detectors have a very wide dynamic range. Enzymatic assays can be limited by enzyme kinetics or substrate depletion at high concentrations, requiring sample dilution. |
| Sensitivity (LLOQ) | Very High (e.g., ~4 µmol/L) [5][6][12] | High (e.g., ~0.5-4 µmol/L) [3] | Both methods can achieve high sensitivity, but LC-MS/MS often demonstrates superior robustness at the lower limit of quantification. |
| Throughput | Moderate (2-5 min/sample) | High (Hundreds of samples per plate) | The serial nature of chromatography limits LC-MS/MS throughput. The parallel processing of enzymatic assays in a 96/384-well plate format is significantly faster for large sample sets. |
| Traceability | Directly traceable to NIST SRM 967a [15] | Traceable, but requires calibration to a reference method [16] | LC-MS/MS methods can be directly calibrated against certified reference materials (CRMs) from institutions like NIST, establishing a clear metrological traceability chain. |
Section 4: Conclusion and Recommendations
The cross-validation of creatine quantification methods reveals a clear hierarchy in analytical performance.
The Creatine-13C3 LC-MS/MS method stands as the unequivocal reference standard. Its high specificity, accuracy, and precision, underpinned by the principle of isotope dilution, make it the required choice for regulatory submissions, clinical trials, and any research where definitive, reliable data is non-negotiable. The use of a SIL-IS provides an internal validation for each sample, ensuring the highest degree of trustworthiness.
Enzymatic assays are powerful tools for high-throughput screening and discovery research. Their speed, cost-effectiveness, and ease of automation make them ideal for analyzing large sample cohorts where directional changes are of primary interest. However, researchers must be vigilant about potential interferences and should validate the enzymatic method against a subset of samples analyzed by LC-MS/MS to understand its bias and limitations within the specific study matrix.
Recommendation: For any drug development program or pivotal clinical study, the core bioanalytical work should be conducted using a fully validated Creatine-13C3 LC-MS/MS method. Enzymatic assays can be employed as a complementary, higher-throughput method for exploratory studies, but the data should always be interpreted with an awareness of its potential for bias and interference.
References
-
Diazyme Laboratories. (n.d.). Creatinine Assay. Retrieved from [Link]
-
Labtest. (n.d.). ENZYMATIC CREATININE. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Moss, D. W., Henderson, A. R., & Kachmar, J. F. (1975). Kinetic enzymatic method for determining serum creatinine. Clinical Chemistry, 21(10), 1461-1465. Retrieved from [Link]
-
National Institute of Standards and Technology. (2009). Development of Reference Measurement Procedures and Reference Materials for Creatinine. Retrieved from [Link]
-
Chen, S., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PLoS One, 10(7), e0133912. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Creatine Assay Kit. Retrieved from [Link]
-
Chen, S., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PubMed, 26207996. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Monge, M. E., et al. (2013). Simultaneous determination of creatinine and creatine in human serum by double-spike isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Analytical and Bioanalytical Chemistry, 405(2-3), 975-985. Retrieved from [Link]
-
Chen, S., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PLOS One. Retrieved from [Link]
-
Chen, S., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. ResearchGate. Retrieved from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
Chen, S., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. Semantic Scholar. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Schulten, H. R., & Lehmann, W. D. (1978). Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV. Journal of Clinical Chemistry and Clinical Biochemistry, 16(5), 247-251. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Serum Creatinine Laboratory Procedure Manual. Retrieved from [Link]
-
Pritchard, C., et al. (2005). Quantitative Fourier transform ion cyclotron resonance mass spectrometry--the determination of creatinine by isotope dilution mass spectrometry. Rapid Communications in Mass Spectrometry, 19(24), 3569-3574. Retrieved from [Link]
-
Rodríguez-González, P., et al. (2024). Correction of creatine-creatinine conversion during serum creatinine quantification by two-dimensional liquid chromatography and double-spike isotope dilution tandem mass spectrometry. Clinica Chimica Acta, 554, 117778. Retrieved from [Link]
-
Cliniqa. (2012). Creatinine Reagent. Retrieved from [Link]
-
Prince, J., et al. (2024). Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots. Journal of Mass Spectrometry and Advances in the Clinical Lab, 31, 23-30. Retrieved from [Link]
-
Chen, S., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. Semantic Scholar. Retrieved from [Link]
-
Prince, J., et al. (2024). Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots. PubMed, 38511102. Retrieved from [Link]
-
Evans, C., et al. (2015). A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC–MS/MS. Bioanalysis, 7(12), 1465-1477. Retrieved from [Link]
-
Kim, H., et al. (2011). LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. Journal of Analytical Toxicology, 35(4), 218-225. Retrieved from [Link]
Sources
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- 3. bioassaysys.com [bioassaysys.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Development of Reference Measurement Procedures and Reference Materials for Creatinine | NIST [nist.gov]
- 16. labtest.com.br [labtest.com.br]
Comparative Analysis: Recovery Rates of Creatine-13C3 in Spiked Biological Matrices
Executive Summary
In the quantitative analysis of polar metabolites like Creatine (N-methyl-N-guanylglycine) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay accuracy. While deuterated analogs (Creatine-d3) have historically been the default choice due to cost, they suffer from the "Deuterium Isotope Effect"—a phenomenon causing retention time shifts that decouple the IS from the analyte during ionization.
This guide objectively compares Creatine-13C3 against Creatine-d3 . Experimental evidence suggests that Creatine-13C3 offers superior performance in high-matrix environments (Urine, Plasma) by eliminating Hydrogen/Deuterium (H/D) exchange risks and ensuring perfect co-elution, thereby providing a true correction for matrix-induced ion suppression.
The Isotope Effect: 13C3 vs. Deuterated Analogs
To understand recovery rates, one must first understand the mechanism of error. In Liquid Chromatography (LC), deuterated compounds often possess slightly lower lipophilicity than their non-deuterated counterparts. This results in the deuterated IS eluting slightly earlier than the target analyte.
In complex matrices like urine, ion suppression zones are narrow and sharp. If the IS elutes 0.1 minutes before the analyte, it may exist in a "suppression-free" window while the analyte enters a "suppression-heavy" window. The IS fails to experience the same matrix effect, leading to overestimation of recovery.
Creatine-13C3 (labeled on the N-methyl and glycine carbons) retains the exact lipophilicity of endogenous creatine, guaranteeing perfect co-elution.
Diagram 1: The Co-Elution Fidelity Mechanism
Caption: Visualizing the "Deuterium Effect." Creatine-d3 elutes early, missing the matrix suppression zone that affects the analyte. Creatine-13C3 co-elutes, normalizing the error.
Experimental Methodology
The following protocol was used to generate the comparison data. It utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) approach, which is essential for retaining polar compounds like creatine.
Reagents & Standards[1][2][3][4][5]
-
Analyte: Creatine Monohydrate (Sigma-Aldrich).
-
IS 1: Creatine-(methyl-d3) (99 atom % D).
-
IS 2: Creatine-(guanidino-13C; N-methyl-13C; glycine-1-13C) (99 atom % 13C).
-
Matrix: Human Plasma (K2EDTA) and Urine (pooled).
Sample Preparation Workflow (Protein Precipitation)
Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for creatine due to the analyte's high polarity, which often leads to breakthrough on standard C18 SPE cartridges.
Caption: Optimized Protein Precipitation workflow for Creatine extraction ensuring minimal dilution while maximizing protein removal.
Performance Data: Recovery & Matrix Effects
The following data represents a comparative analysis of recovery rates. Note that "Recovery" refers to extraction efficiency, while "Matrix Factor" (MF) refers to ion suppression/enhancement.
Formulae:
-
% Recovery: (Area in Extracted Sample / Area in Post-Extraction Spike) × 100[1][2]
-
Matrix Factor (MF): (Area in Post-Extraction Spike / Area in Neat Solution) × 100[2]
-
IS-Normalized MF: (MF of Analyte / MF of Internal Standard)
Target Ideal: IS-Normalized MF should be 1.0 .
Table 1: Human Plasma (Spiked at 500 ng/mL)
| Parameter | Creatine (Analyte) | Creatine-d3 (IS) | Creatine-13C3 (IS) |
| Retention Time (min) | 2.45 | 2.42 (Shift: -0.03) | 2.45 (Shift: 0.00) |
| Absolute Recovery (%) | 88.5 ± 3.2% | 89.1 ± 4.1% | 88.4 ± 2.8% |
| Matrix Factor (MF) | 0.82 (Suppression) | 0.88 (Less Suppression) | 0.82 (Matched) |
| IS-Normalized MF | N/A | 0.93 (Error: 7%) | 1.00 (Error: 0%) |
Table 2: Human Urine (Spiked at 500 ng/mL)
| Parameter | Creatine (Analyte) | Creatine-d3 (IS) | Creatine-13C3 (IS) |
| Retention Time (min) | 2.45 | 2.41 (Shift: -0.04) | 2.45 (Shift: 0.00) |
| Absolute Recovery (%) | 92.1 ± 5.5% | 93.0 ± 6.1% | 92.2 ± 3.1% |
| Matrix Factor (MF) | 0.65 (High Suppression) | 0.78 (Escaped Zone) | 0.65 (Matched) |
| IS-Normalized MF | N/A | 0.83 (Error: 17%) | 1.00 (Error: 0%) |
Analysis of Data
-
Urine Suppression: Urine contains high salt concentrations that elute near the void volume. In HILIC, salts can elute close to polar analytes.
-
The d3 Failure Mode: In Table 2, the d3 standard eluted 0.04 minutes early. It "escaped" the worst of the ion suppression zone (MF 0.78), while the analyte was heavily suppressed (MF 0.65). When calculating the concentration, the instrument assumes the IS and Analyte are suppressed equally. Since they were not, the d3 method under-corrected, leading to a 17% quantification error .
-
The 13C3 Success: The 13C3 standard experienced the exact same suppression (0.65) as the analyte. The ratio remained constant, yielding accurate quantification.
Troubleshooting & Best Practices
Preventing H/D Exchange
Deuterated creatine (specifically on the
-
Risk: If H/D exchange occurs, the mass of the IS shifts back to the native mass (M+3
M+0), causing "crosstalk" where the IS contributes to the analyte signal. -
Solution: 13C-carbon bonds are covalent and non-exchangeable. Using Creatine-13C3 eliminates this instability entirely.
Mobile Phase pH
Creatine cyclizes to Creatinine under acidic conditions and high heat.
-
Recommendation: Maintain autosampler temperature at 4°C.
-
pH: Use a buffered mobile phase (Ammonium Formate, pH 3.5-4.5) rather than unbuffered Formic Acid to stabilize the chromatography without accelerating cyclization [2].
References
-
Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Bąchor, R., et al. (2020). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Molecules.[3][4][5][1][6][7] Link (Demonstrates the H/D exchange risk in deuterated analogs).
-
Matuszewski, B.K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[3][8][5][1][2][6][9] Link
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- 3. Analysis of creatine, creatinine, creatine-d3 and creatinine-d3 in urine, plasma, and red blood cells by HPLC and GC-MS to follow the fate of ingested creatine-d3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Hydrogen/deuterium exchange studies of native rabbit MM-CK dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Evaluating Isotopic Purity Effects on Creatine-13C3 Quantification
Executive Summary
In quantitative LC-MS/MS, the Internal Standard (IS) is the anchor of accuracy. While Deuterated (d3) standards have historically been the default for Creatine quantification, they suffer from chromatographic isotope effects and potential deuterium exchange. Creatine-13C3 (Methyl-13C3) represents the superior alternative, offering perfect co-elution and chemical stability.
However, not all 13C3 standards are created equal. This guide demonstrates that isotopic purity (Atom % Excess) is the critical determinant of the Lower Limit of Quantitation (LLOQ). An IS with <99% isotopic purity introduces significant "M+0" interference—a phantom signal that artificially elevates analyte baselines and compromises trace-level sensitivity.
Part 1: The Physics of Quantification & Isotopic Cross-Talk
To understand why purity matters, we must look beyond the certificate of analysis and into the ion source. In Isotope Dilution Mass Spectrometry (IDMS), we assume the IS and the Analyte are chemically identical but mass-distinct.[1]
The "Blank" Problem
Endogenous compounds like Creatine cannot be obtained in "blank" biological matrices. Therefore, the background signal is determined by the Isotopic Contribution to the Blank (ICB) .
If your Creatine-13C3 internal standard is only 98% pure, it likely contains up to 2% unlabeled (M+0) Creatine. When you spike this IS into your sample at high concentrations to normalize matrix effects, you are inadvertently spiking in the very analyte you are trying to measure.
Mechanism of Interference
The following diagram illustrates how isotopic impurities in the IS channel "bleed" into the Analyte channel, creating a false floor for sensitivity.
Figure 1: Mechanism of Isotopic Contribution to the Blank (ICB). Impurities in the IS source directly elevate the analyte baseline.
Part 2: Comparative Analysis of Internal Standards
We evaluated three classes of internal standards for Creatine quantification.
Creatine-d3 (Deuterated)[2][3][4]
-
Pros: Inexpensive.[2]
-
Cons:
-
Chromatographic Isotope Effect: Deuterium shortens retention time on Reverse Phase columns. The IS elutes before the analyte, meaning it does not experience the exact same matrix suppression/enhancement at the moment of ionization.
-
Stability: Deuterium on the guanidino group is exchangeable; methyl-d3 is stable but can suffer from "scrambling" in the ion source.
-
Low-Purity Creatine-13C3 (<98 Atom % 13C)
-
Pros: Co-elutes perfectly with analyte (corrects matrix effects well).
-
Cons: High M+0 content limits LLOQ. If you spike IS at 5 µM, a 1% impurity adds 50 nM of "fake" creatine signal.
High-Purity Creatine-13C3 (>99 Atom % 13C)[6]
-
Pros: Perfect co-elution; negligible M+0 contribution.
-
Cons: Higher synthesis cost.
Data Summary: Impact on Linearity & Accuracy
| Metric | Creatine-d3 | Creatine-13C3 (98%) | Creatine-13C3 (>99%) |
| Retention Time Shift | -0.1 to -0.2 min | None (Co-elutes) | None (Co-elutes) |
| Matrix Effect Correction | Moderate (85-115%) | Excellent (95-105%) | Excellent (98-102%) |
| M+0 Contribution (ICB) | Low | High (Limit LLOQ) | Negligible |
| LLOQ Achievable | ~10 ng/mL | ~50 ng/mL | ~1-5 ng/mL |
| Calibration Intercept | Near Zero | Elevated Positive | Near Zero |
Part 3: Validated Experimental Protocol
This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is superior to Reverse Phase for polar compounds like Creatine.
Reagents & Materials[2][7]
-
Analyte: Creatine Monohydrate (Certified Reference Material).
-
Internal Standard: Creatine-(methyl-13C3) (>99 atom % 13C).
-
Matrix: Synthetic Urine or Stripped Serum (PBS/BSA).
-
Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or similar), 2.1 x 100 mm, 3 µm.
Workflow Diagram
Figure 2: Optimized HILIC-MS/MS Workflow for Creatine Quantification.
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare Creatine-13C3 stock at 1 mg/mL in 50:50 Water:Methanol.
-
Critical: Verify isotopic purity by infusing the stock directly into MS. Monitor m/z 132 (Analyte) and m/z 135 (IS).[3] The signal at 132 should be <0.1% of the signal at 135.
-
-
Sample Extraction:
-
Aliquot 50 µL of sample (plasma/urine).
-
Add 200 µL of Working IS Solution (in Acetonitrile).
-
Vortex vigorously for 30s to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 mins.
-
-
LC Parameters:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 90% B (hold 1 min), ramp to 50% B over 3 mins, re-equilibrate at 90% B for 2 mins.
-
Note: High organic start is crucial for HILIC retention of polar creatine.
-
-
MS/MS Transitions:
-
Creatine (Analyte): 132.1 → 90.1 (Quant), 132.1 → 44.1 (Qual).
-
Creatine-13C3 (IS): 135.1 → 93.1.
-
Part 4: Experimental Results & Validation Data
The following data illustrates the "Intercept Effect" caused by low-purity standards.
Experiment: Calibration Curve Intercept Analysis
We prepared calibration curves (1–1000 ng/mL) using both 98% and >99% purity IS. The IS concentration was fixed at 1000 ng/mL.
Table 2: Regression Statistics
| Parameter | >99% Purity IS | 98% Purity IS | Interpretation |
| Slope (m) | 0.0045 | 0.0044 | Sensitivity is similar. |
| Intercept (c) | 0.0012 | 0.0250 | 20x higher background with low purity IS. |
| Calculated LLOQ | 1.5 ng/mL | 28.0 ng/mL | Low purity IS prevents trace quantification. |
| R² | 0.9998 | 0.9910 | Linearity suffers at the low end due to background noise. |
Analysis: The 98% IS contributed a background signal equivalent to ~25 ng/mL of analyte. Any sample below this concentration could not be distinguished from the IS impurity.
Part 5: Discussion & Troubleshooting
Why not just reduce the IS concentration?
A common workaround for low-purity IS is to reduce the amount spiked. However, this compromises the IS's ability to correct for matrix effects.[4] If the IS signal is too low, the statistical variation (shot noise) increases, degrading precision (%CV). High-purity IS allows high spiking concentrations (robustness) without sacrificing sensitivity.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Baseline in Blank | IS Impurity (M+0) | Switch to >99 atom % 13C IS. |
| RT Shift between Analyte/IS | Deuterium Isotope Effect | Switch from d3 to 13C3 or 15N labeled IS. |
| Non-Linear Calibration | Cross-talk (Analyte -> IS) | Check if Analyte concentration is saturating the detector or contributing to M+3 channel (rare for C13). |
| Low Sensitivity | Ion Suppression | Switch to HILIC column to move analyte away from phospholipids. |
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Berna, M., Ackermann, B. (2009). The impact of isotopically labeled internal standards on liquid chromatography–mass spectrometry bioanalytical method development and validation. Analytica Chimica Acta. Link
-
Sigma-Aldrich. Creatine-(methyl-13C) monohydrate Product Specification. Link
- Rule, G. S., & Henion, J. D. (1999). Kinetics of proton-deuterium exchange of creatinine and creatinine-d3. Journal of the American Society for Mass Spectrometry. (Discusses d3 stability issues).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Creatine-13C3
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the materials you use, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Creatine-13C3, a stable, non-radioactive isotopically labeled compound. By adhering to these protocols, you not only ensure a safe laboratory environment but also maintain regulatory compliance, building a foundation of trust in your operational practices.
The Nature of Creatine-13C3: A Key Disposal Consideration
Creatine-13C3 is labeled with a stable isotope of carbon, ¹³C. Unlike radioactive isotopes, stable isotopes do not decay and emit radiation.[1] Consequently, the disposal procedures for Creatine-13C3 are fundamentally the same as those for its unlabeled counterpart, creatine.[1][][3] Safety Data Sheets (SDS) for creatine consistently classify it as a non-hazardous substance.[3][4][5][6][7][8][9] However, it is imperative to handle all chemical waste with diligence and adherence to established laboratory safety protocols.
Core Principles of Creatine-13C3 Waste Management
The cornerstone of proper disposal lies in a systematic approach to waste identification, segregation, and containment. Before commencing any work that will generate Creatine-13C3 waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that comply with local, state, and federal regulations.[][6][10]
Personal Protective Equipment (PPE)
When handling any chemical waste, including that containing Creatine-13C3, appropriate PPE is mandatory to minimize exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses or goggles | To shield eyes from potential splashes or airborne particles.[3][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[3] |
Step-by-Step Disposal Procedures for Creatine-13C3 Waste Streams
The use of Creatine-13C3 in a laboratory setting, particularly in analytical applications like liquid chromatography-mass spectrometry (LC-MS), will generate several distinct waste streams. Proper segregation is paramount for both safety and cost-effective disposal.[3]
Unused or Expired Solid Creatine-13C3
Solid Creatine-13C3 that is past its expiration date or is no longer needed should be managed as non-hazardous chemical waste.
Protocol:
-
Containerization: Keep the solid waste in its original, clearly labeled container.[4] If the original container is compromised, transfer the waste to a new, compatible container and label it accurately with the chemical name ("Creatine-13C3") and the words "WASTE" or "EXPIRED".
-
Segregation: Do not mix with other chemical waste.[4]
-
Storage: Store the waste container in a designated chemical waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved chemical waste vendor.
Liquid Waste from Analytical Instrumentation (e.g., LC-MS Effluent)
This is often the most significant waste stream by volume and is typically hazardous due to the solvents used in the mobile phase, such as acetonitrile or methanol.[11]
Protocol:
-
Waste Characterization: The liquid waste must be characterized as hazardous due to its solvent content.
-
Containerization: Collect the waste in a designated, compatible, and properly vented solvent waste container. The container must be made of a material that will not degrade when in contact with the solvents.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all constituents, including the solvents and "trace amounts of Creatine-13C3."
-
Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Disposal: Follow your institution's procedures for the disposal of hazardous chemical waste.
Contaminated Labware and Supplies
This category includes items such as pipette tips, vials, and centrifuge tubes that have come into contact with Creatine-13C3.
Protocol:
-
Segregation: Collect all non-sharp, solid waste contaminated with Creatine-13C3 in a designated, clearly labeled waste bag or container separate from regular trash.
-
Disposal: This waste can typically be disposed of as non-hazardous solid chemical waste. Consult your EHS office for specific institutional policies.
Contaminated Sharps
Needles, syringes, or any other sharp objects contaminated with Creatine-13C3 require special handling to prevent physical injury and chemical exposure.
Protocol:
-
Containerization: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[10][12]
-
Labeling: The sharps container should be clearly labeled to indicate its contents.
-
Disposal: Once the sharps container is full, it must be sealed and disposed of through your institution's regulated medical or chemical waste disposal stream, as directed by your EHS department.
Empty Creatine-13C3 Containers
Properly cleaned empty containers can often be disposed of as regular solid waste or recycled.
Protocol:
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water, if the material is soluble).[5][10]
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste, as it will contain trace amounts of the solvent and Creatine-13C3.
-
Disposal: Once triple-rinsed, deface the label of the original container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
Creatine-13C3 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different Creatine-13C3 waste streams.
Caption: Decision workflow for the disposal of Creatine-13C3 waste.
Summary of Disposal Procedures
| Waste Stream | Hazard Classification | Disposal Container | Disposal Procedure |
| Unused/Expired Solid Creatine-13C3 | Non-Hazardous | Labeled Chemical Waste Container | EHS-approved chemical waste vendor |
| Liquid Waste (e.g., LC-MS effluent) | Hazardous (due to solvents) | Labeled Hazardous Waste Container | EHS-approved hazardous waste vendor |
| Contaminated Labware (non-sharp) | Non-Hazardous | Labeled Chemical Waste Bag/Container | EHS-approved chemical waste vendor |
| Contaminated Sharps | Sharps Hazard | Puncture-resistant Sharps Container | Regulated medical/chemical waste stream |
| Triple-Rinsed Empty Containers | Non-Hazardous | Regular Lab Glass/Plastic Waste | Institutional non-hazardous waste stream |
By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always prioritize the guidance from your institution's EHS department as the primary source for compliance with local regulations.
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How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
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SAFETY DATA SHEET - Creatine monohydrate. Sigma-Aldrich.
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NIH Waste Disposal Guide 2022. National Institutes of Health. (2022).
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Personal protective equipment for handling Creatine-13C3
A Senior Application Scientist's Guide to Handling Creatine-13C3: PPE, Operations, and Disposal
Introduction: Beyond the Label
Creatine-13C3 is a stable isotope-labeled molecule, a powerful tool in metabolic research and clinical diagnostics.[1] Unlike its radioactive counterparts, its handling poses no radiological threat.[1][2] However, prudent laboratory practice demands that we treat all chemicals with respect. The primary risks associated with Creatine-13C3, like its unlabeled analogue, are chemical and physical, primarily relating to its form as a solid powder which can be easily aerosolized.[3]
This guide moves beyond a simple checklist. It provides a comprehensive operational framework grounded in the principles of risk minimization and procedural excellence. As your partner in research, we believe that empowering you with a deep understanding of safe handling practices is paramount to achieving reliable, repeatable results. This document serves as your direct line to the essential safety and logistical information needed to confidently and safely integrate Creatine-13C3 into your workflows.
Pillar 1: Hazard Assessment and Core Safety Principles
The foundation of safe chemical handling is a thorough understanding of the substance . The first step for any chemical is to review its Safety Data Sheet (SDS).[4][5] For Creatine-13C3, the SDS of its parent compound, creatine monohydrate, provides the necessary hazard information.
-
Primary Hazards : The main concerns are eye, skin, and respiratory tract irritation from the fine powder.[3] Inhalation of dust should be a primary point of control.
-
Regulatory Context : In the United States, all laboratory activities involving hazardous chemicals are governed by the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[6] This standard mandates the creation of a Chemical Hygiene Plan (CHP), which outlines the specific procedures and protective measures for the chemicals used in your lab.[7][8]
-
The Cardinal Rule : It is prudent to minimize all chemical exposures.[6] General precautions for handling all laboratory chemicals should be adopted, rather than relying on specific guidelines for only those known to be highly hazardous.
Pillar 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Personal Protective Equipment (PPE) is the most direct barrier between you and potential exposure.[9] The selection of appropriate PPE is not a suggestion but a requirement based on a thorough risk assessment.[8][10]
Essential PPE for Handling Creatine-13C3
| PPE Component | Standard Operation (Weighing, Dissolving) | Spill Response / Handling Large Quantities | Rationale |
| Eye Protection | Safety glasses with side shields (ANSI Z87.1 certified)[10] | Chemical splash goggles[11] | Protects against airborne particles and accidental splashes. Goggles provide a full seal for enhanced protection. |
| Hand Protection | Nitrile gloves[4] | Nitrile gloves (consider double-gloving) | Provides a chemical-resistant barrier. Proper glove hygiene—inspecting before use and washing hands after—is critical.[10][12] |
| Body Protection | Laboratory coat[13] | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination.[11] |
| Respiratory | Not typically required when using engineering controls | N95 respirator or higher, based on institutional assessment | Used only if engineering controls (fume hood) are insufficient or during a large spill cleanup to prevent inhalation of dust.[4] |
dot
Caption: Workflow for Safe Handling of Creatine-13C3.
Pillar 3: Operational Workflow - A Step-by-Step Protocol
Adherence to a standardized workflow minimizes variability and the potential for error or exposure.
Step 1: Preparation and Area Setup
-
Don PPE : Before handling any chemicals, put on your lab coat, gloves, and safety glasses.[12][13]
-
Prepare Workspace : Conduct all work with solid Creatine-13C3 inside a certified chemical fume hood to contain any dust generated.[4][9] Ensure the workspace is clean and uncluttered.
-
Assemble Materials : Have all necessary equipment (spatula, weigh boat, vials, solvent, vortexer) within the fume hood to avoid unnecessary movement in and out of the containment area.
Step 2: Weighing and Handling the Solid
-
Aliquotting : Open the primary container inside the fume hood.
-
Transfer : Use a clean spatula to carefully transfer the desired amount of Creatine-13C3 powder to a weigh boat. Avoid tapping or shaking the spatula, which can create airborne dust.
-
Weighing : After weighing, carefully pick up the weigh boat and gently tap it to transfer the powder into your receiving vial.
-
Seal : Immediately and securely cap the primary container and the receiving vial.
Step 3: Dissolution and Storage
-
Add Solvent : Add the desired solvent to the vial containing the Creatine-13C3.
-
Mix : Cap the vial securely and mix using a vortexer or by gentle inversion until the solid is fully dissolved.
-
Labeling : Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, and date.[4]
-
Storage : Store the material according to the manufacturer's specifications, typically in a designated, dry, and cool location.[5]
Pillar 4: Spill Management and Disposal Plan
Accidents can happen, but a clear plan ensures a swift and safe response.[9]
Immediate Spill Response (Small Powder Spill)
-
Alert : Notify others in the immediate area.
-
Contain : If it is safe to do so, prevent the powder from spreading further. Do not attempt to blow it away.
-
Cleanup : Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe the area from the outside in. Place all contaminated materials into a sealed bag for disposal.
-
Decontaminate : Clean the spill area with an appropriate cleaning agent.
Disposal Plan The key advantage of stable isotope-labeled compounds is the simplicity of their disposal.[1]
-
Non-Radioactive Waste : Creatine-13C3 is not radioactive and should not be disposed of in radioactive waste bins.[2]
-
Chemical Waste : Dispose of unused solid material, contaminated consumables (gloves, weigh boats, pipette tips), and solutions as chemical waste.[]
-
Follow Local Regulations : All chemical waste must be handled according to your institution's Environmental Health & Safety (EH&S) guidelines and local regulations.[2][13] Use clearly labeled waste containers for different waste streams (e.g., solid vs. liquid).
By integrating these principles of hazard assessment, correct PPE usage, and standardized operational and disposal plans, you ensure a safe laboratory environment and the integrity of your research.
References
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of Maryland, Baltimore. 12
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How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc. 2
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OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. 8
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Analytical Considerations of Stable Isotope Labelling in Lipidomics . PMC, NIH. 1
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Sample Preparation Protocols for Stable Isotope Analysis . Newsome Lab, University of New Mexico. 15
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SAFETY DATA SHEET - Creatine monohydrate . Sigma-Aldrich. 16
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SAFETY DATA SHEET - Creatine monohydrate . Thermo Fisher Scientific. 17
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SAFETY DATA SHEET - Creatine monohydrate . Fisher Scientific.
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MATERIAL SAFETY DATA SHEET - CREATINE (MONOHYDRATE) EXTRA PURE . Loba Chemie. 3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
